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  • Product: Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate
  • CAS: 27999-97-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate, a key intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate, a key intermediate in medicinal chemistry and drug discovery. The document details the mechanistic underpinnings of the synthesis, provides field-proven experimental protocols, and offers a complete spectroscopic characterization of the target molecule. This guide is intended to be a self-validating resource, grounded in established chemical principles and supported by authoritative references, to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Thiopyran Tosylate Scaffold

The tetrahydrothiopyran moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse range of biologically active molecules. Its unique stereoelectronic properties, including the ability of the sulfur atom to engage in various non-covalent interactions, make it an attractive component in the design of novel therapeutics. The conversion of the 4-hydroxyl group of tetrahydro-2H-thiopyran-4-ol to a tosylate ester is a critical transformation. This functionalization turns the otherwise poor hydroxyl leaving group into an excellent one, facilitating a wide array of nucleophilic substitution reactions. This opens the door to the introduction of various pharmacophoric elements at the 4-position of the thiopyran ring, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

The Synthetic Pathway: From Precursor to Product

The synthesis of tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate is a two-step process commencing from the commercially available tetrahydro-4H-thiopyran-4-one.

Step 1: Reduction of Tetrahydro-4H-thiopyran-4-one

The initial step involves the reduction of the ketone functionality of tetrahydro-4H-thiopyran-4-one to the corresponding secondary alcohol, tetrahydro-2H-thiopyran-4-ol. This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride (NaBH₄).

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide intermediate is then protonated during the workup to yield the desired alcohol.

G ketone Tetrahydro-4H-thiopyran-4-one alkoxide Alkoxide Intermediate ketone->alkoxide 1. NaBH₄ nabh4 NaBH₄ alcohol Tetrahydro-2H-thiopyran-4-ol alkoxide->alcohol 2. H₂O h2o H₂O (workup) G alcohol Tetrahydro-2H-thiopyran-4-ol intermediate Oxonium Intermediate alcohol->intermediate Nucleophilic Attack on Sulfur tscl p-Toluenesulfonyl Chloride (TsCl) tscl->intermediate pyridine Pyridine product Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate pyridine->product intermediate->product Deprotonation by Pyridine hcl_pyridine Pyridinium Hydrochloride intermediate->hcl_pyridine HCl byproduct scavenged

Caption: Tosylation of Tetrahydro-2H-thiopyran-4-ol.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis of Tetrahydro-2H-thiopyran-4-ol
Reagent Molar Mass ( g/mol ) Amount Equivalents
Tetrahydro-4H-thiopyran-4-one116.1810.0 g1.0
Sodium borohydride (NaBH₄)37.831.63 g0.5
Methanol32.04100 mL-
Deionized Water18.0250 mL-
Dichloromethane (DCM)84.93150 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydro-4H-thiopyran-4-one in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tetrahydro-2H-thiopyran-4-ol as a white solid.

Synthesis of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate
Reagent Molar Mass ( g/mol ) Amount Equivalents
Tetrahydro-2H-thiopyran-4-ol118.205.0 g1.0
p-Toluenesulfonyl chloride (TsCl)190.658.88 g1.1
Pyridine79.1050 mL-
Dichloromethane (DCM)84.93100 mL-
1 M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve tetrahydro-2H-thiopyran-4-ol in pyridine and dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-cold 1 M hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate as a white crystalline solid.

Characterization of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate

Property Value
Molecular Formula C₁₂H₁₆O₃S₂
Molecular Weight 272.38 g/mol
Appearance White crystalline solid
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (predicted, CDCl₃, 400 MHz):

    • δ 7.80 (d, J = 8.0 Hz, 2H, Ar-H)

    • δ 7.35 (d, J = 8.0 Hz, 2H, Ar-H)

    • δ 4.80 - 4.70 (m, 1H, CH-OTs)

    • δ 2.90 - 2.75 (m, 2H, CH₂-S)

    • δ 2.60 - 2.45 (m, 2H, CH₂-S)

    • δ 2.45 (s, 3H, Ar-CH₃)

    • δ 2.20 - 2.05 (m, 2H, CH₂-CHOTs)

    • δ 1.95 - 1.80 (m, 2H, CH₂-CHOTs)

  • ¹³C NMR (predicted, CDCl₃, 100 MHz):

    • δ 144.8 (Ar-C)

    • δ 134.5 (Ar-C)

    • δ 129.8 (Ar-CH)

    • δ 127.7 (Ar-CH)

    • δ 79.0 (CH-OTs)

    • δ 34.0 (CH₂-S)

    • δ 29.0 (CH₂-CHOTs)

    • δ 21.6 (Ar-CH₃)

Infrared (IR) Spectroscopy
  • Predicted characteristic peaks (KBr, cm⁻¹):

    • ~3050 (Ar-H stretch)

    • ~2950 (C-H stretch)

    • ~1600, 1495 (C=C aromatic stretch)

    • ~1360, 1175 (S=O stretch of sulfonate)

    • ~950 (S-O stretch)

Mass Spectrometry (MS)
  • Predicted m/z (EI+):

    • 272 [M]⁺

    • 155 [CH₃C₆H₄SO₂]⁺

    • 117 [C₅H₉S]⁺

    • 91 [C₇H₇]⁺

Conclusion: A Versatile Intermediate for Drug Discovery

This technical guide has detailed a reliable and efficient two-step synthesis of tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate. The protocols provided, along with the mechanistic insights and characterization data, offer a solid foundation for researchers to produce this valuable intermediate. The ability to readily synthesize this tosylate opens up a vast chemical space for the development of novel thiopyran-based compounds with potential therapeutic applications. The principles and procedures outlined herein are designed to be readily adaptable and scalable, empowering the scientific community in its pursuit of new and improved medicines.

References

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]

  • PubChem. Tetrahydro-2H-thiopyran-4-ol. National Center for Biotechnology Information. [Link]

Exploratory

1H and 13C NMR chemical shifts of Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate Authored by: Gemini, Senior Application Scientist Introduction Tetrahydro-2H-thiopyran-4-yl 4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate

Authored by: Gemini, Senior Application Scientist

Introduction

Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate is a sulfonate ester of significant interest in synthetic organic chemistry, often serving as a key intermediate in the introduction of the tetrahydrothiopyran moiety into larger molecular scaffolds. The compound's reactivity is largely dictated by the tosylate group, a well-established leaving group in nucleophilic substitution reactions. A thorough structural characterization is paramount for its use in multi-step syntheses, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a detailed analysis of the expected 1H and 13C NMR chemical shifts for this molecule, grounded in fundamental principles and data from analogous structures.

Molecular Structure and NMR Considerations

The structure of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate features a saturated six-membered heterocyclic ring containing a sulfur atom, with a tosylate group attached at the 4-position. The conformational flexibility of the tetrahydrothiopyran ring and the strong electron-withdrawing nature of the tosylate group are the primary factors influencing the NMR spectrum. The tosylate group significantly deshields the adjacent methine proton (H-4) and the carbon to which it is attached (C-4).

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[1]

  • Data Acquisition: Record 1H and 13C NMR spectra on a 400 MHz or higher field spectrometer.[2][3]

  • 1H NMR Parameters: Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • 13C NMR Parameters: Employ proton decoupling to simplify the spectrum. Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Predicted 1H NMR Spectral Data

The predicted 1H NMR spectrum in CDCl3 is summarized in Table 1. The chemical shifts are influenced by the electronegativity of the sulfur atom and the tosylate group.

Table 1: Predicted 1H NMR Chemical Shifts for Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-4 (methine)~4.8 - 5.0Multiplet
H-2, H-6 (axial)~2.8 - 3.0Multiplet
H-2, H-6 (equatorial)~2.6 - 2.8Multiplet
H-3, H-5 (axial)~2.1 - 2.3Multiplet
H-3, H-5 (equatorial)~1.9 - 2.1Multiplet
Ar-H (ortho to SO2)~7.80Doublet~8.0
Ar-H (meta to SO2)~7.35Doublet~8.0
Ar-CH3~2.45Singlet
Analysis of 1H NMR Chemical Shifts
  • H-4 (Methine Proton): This proton is directly attached to the carbon bearing the strongly electron-withdrawing tosylate group, leading to significant deshielding and a downfield chemical shift in the range of 4.8-5.0 ppm.[4] Its multiplicity will be a multiplet due to coupling with the adjacent methylene protons at C-3 and C-5.

  • H-2, H-6 (Methylene Protons α to Sulfur): These protons are adjacent to the sulfur atom. The axial and equatorial protons will have slightly different chemical shifts due to the ring's chair conformation. They are expected to appear as complex multiplets in the range of 2.6-3.0 ppm.

  • H-3, H-5 (Methylene Protons β to Sulfur): These protons are adjacent to the C-4 methine. Their chemical shifts will be further upfield compared to the protons at C-2 and C-6, appearing as multiplets in the 1.9-2.3 ppm region.

  • Aromatic Protons: The tosyl group exhibits a characteristic AA'BB' system. The two aromatic protons ortho to the sulfonate group are deshielded and appear as a doublet around 7.80 ppm, while the two protons meta to the sulfonate group appear as a doublet around 7.35 ppm.[5][6]

  • Aromatic Methyl Group: The methyl protons of the tosyl group are magnetically equivalent and appear as a sharp singlet at approximately 2.45 ppm.[5][6]

Predicted 13C NMR Spectral Data

The predicted proton-decoupled 13C NMR spectrum in CDCl3 is summarized in Table 2.

Table 2: Predicted 13C NMR Chemical Shifts for Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4 (methine)~75 - 80
C-2, C-6 (α to S)~35 - 40
C-3, C-5 (β to S)~28 - 33
Ar-C (ipso to SO2)~145
Ar-C (para to SO2)~134
Ar-C (meta to SO2)~130
Ar-C (ortho to SO2)~128
Ar-CH3~21.5
Analysis of 13C NMR Chemical Shifts
  • C-4 (Methine Carbon): This carbon is directly bonded to the oxygen of the tosylate group, resulting in a significant downfield shift to the 75-80 ppm region.[4][7]

  • C-2, C-6 (Carbons α to Sulfur): These carbons are adjacent to the sulfur atom and are expected to resonate in the 35-40 ppm range.

  • C-3, C-5 (Carbons β to Sulfur): These carbons are further from the heteroatom and will appear at a higher field (more shielded) compared to C-2 and C-6, in the range of 28-33 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons in the tosyl group are well-established. The ipso-carbon (attached to the sulfur) is quaternary and appears around 145 ppm. The other aromatic carbons appear at their characteristic shifts, as listed in Table 2.[6][7][8]

  • Aromatic Methyl Carbon: The methyl carbon of the tosyl group gives a signal at approximately 21.5 ppm.[6]

Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_assign Structural Assignment cluster_confirm Structure Confirmation prep Dissolve in CDCl3 with TMS acq_1h 1H NMR Spectrum prep->acq_1h acq_13c 13C NMR Spectrum prep->acq_13c acq_2d 2D NMR (COSY, HSQC) acq_1h->acq_2d analysis_1h Analyze Chemical Shifts, Multiplicities, and Integrals acq_1h->analysis_1h acq_13c->acq_2d analysis_13c Analyze Chemical Shifts acq_13c->analysis_13c assign Assign Signals to Specific Atoms in the Molecule analysis_1h->assign analysis_13c->assign analysis_2d Correlate Protons and Carbons analysis_2d->assign confirm Final Structure Confirmed assign->confirm

NMR Structural Elucidation Workflow

Conclusion

The 1H and 13C NMR spectra of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate are predicted to show characteristic signals that are readily assignable. The key diagnostic signals in the 1H NMR spectrum are the downfield methine proton at ~4.8-5.0 ppm and the distinct aromatic and methyl signals of the tosyl group. In the 13C NMR spectrum, the downfield methine carbon at ~75-80 ppm is a clear indicator of the tosylate ester functionality. This comprehensive guide provides researchers with the expected NMR data and a framework for the structural verification of this important synthetic intermediate.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • The Royal Society of Chemistry. (2013).
  • Pautler, C. S., Dubinsky, S., & Cherney, R. J. (2018). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Dalton Transactions, 47(1), 159-165.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Technical Guide.
  • Ward, D. E., Rasheed, M. A., Gillis, H. M., Beye, G. E., Jheengut, V., & Achonduh, G. T. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H-thiopyran-3-carboxylate, Tetrahydro-4 H-thiopyran-4-one, and 3, 6-Dihydro-4-trimethylsilyloxy-2 H-thiopyran. Synthesis, 2007(10), 1584-1586.
  • ResearchGate. (2018). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the....
  • The Royal Society of Chemistry. (n.d.).
  • Li, J., Li, B., Zhang, X., & Zhang, G. (2011).
  • Sigma-Aldrich.
  • Rychnovsky, S. D., & Kim, J. (2004). Multicomponent reactions: synthesis of spirocyclic tetrahydropyran derivatives by Prins cyclization. Organic letters, 6(23), 4211-4214.
  • The Royal Society of Chemistry. (n.d.). One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols.
  • BenchChem. (2025). A Spectroscopic Showdown: Unveiling the Structural Nuances of Tetrahydro-4H-thiopyran-4-one 1-oxide and its Sulfone Counterpart.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • da Silva, A. B. F., de Oliveira, B. A., & de Oliveira, H. C. (2018). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Journal of the Brazilian Chemical Society, 29(11), 2328-2337.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • MDPI. (2024, April 4).
  • Wang, D., & Zhao, Y. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • BenchChem. (2025). A Technical Guide to Novel Synthesis Routes for Tetrahydrothiopyran-4-one.
  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).

Sources

Foundational

Thermal Stability Profile and Decomposition Kinetics of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate: A Comprehensive Technical Guide

Executive Summary Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (CAS: 27999-97-9), commonly referred to as tetrahydro-2H-thiopyran-4-yl tosylate, is a highly valuable electrophilic intermediate utilized in advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (CAS: 27999-97-9), commonly referred to as tetrahydro-2H-thiopyran-4-yl tosylate, is a highly valuable electrophilic intermediate utilized in advanced organic synthesis and medicinal chemistry[1]. The tetrahydrothiopyran moiety frequently serves as a bioisostere for piperidine or tetrahydropyran rings in drug development. The tosylate (p-toluenesulfonate) group acts as an exceptional leaving group, enabling efficient nucleophilic substitution ( SN​2 ) reactions.

However, the very property that makes this compound synthetically useful—the lability of the C-O sulfonate bond—renders it vulnerable to thermal degradation. Alkyl tosylates are prone to exothermic decomposition, which can pose significant safety hazards during scale-up, drying, and storage[2]. This whitepaper provides an in-depth analysis of the thermal stability profile of tetrahydro-2H-thiopyran-4-yl tosylate, detailing the mechanistic pathways of its degradation, the analytical methodologies required to quantify its thermal hazards, and the kinetic modeling necessary for safe industrial handling.

Mechanistic Vulnerabilities: The Autocatalytic Decomposition Pathway

The thermal decomposition of secondary alkyl tosylates like tetrahydro-2H-thiopyran-4-yl tosylate is not a simple, linear degradation. It is governed by an autocatalytic elimination mechanism [3].

When subjected to thermal stress, the compound undergoes an E1 or E2 elimination reaction. The primary products of this degradation are a volatile alkene (3,6-dihydro-2H-thiopyran) and p-toluenesulfonic acid (TsOH). The critical hazard arises from the generation of TsOH. As a strong organic acid, TsOH protonates the sulfonate oxygen of the remaining intact molecules. This protonation significantly lowers the activation energy ( Ea​ ) required for subsequent elimination events, creating a self-accelerating feedback loop[3][4].

If this reaction occurs in a confined space or bulk powder without adequate heat dissipation, the exponentially increasing reaction rate leads to a rapid accumulation of heat and gas, culminating in a thermal runaway.

G Start Tetrahydro-2H-thiopyran-4-yl Tosylate Elim E1 / E2 Elimination Transition State Start->Elim Primary Pathway Heat Thermal Stress (>100°C) Heat->Elim Alkene 3,6-dihydro-2H-thiopyran (Volatile) Elim->Alkene Acid p-Toluenesulfonic Acid (TsOH) Elim->Acid Auto Autocatalytic Feedback (Protonation of Tosylate) Acid->Auto Accumulation Auto->Elim Lowers Activation Energy

Fig 1. Autocatalytic thermal degradation pathway of tetrahydro-2H-thiopyran-4-yl tosylate.

Thermal Profiling Methodology

To accurately assess the thermal risks associated with this compound, a self-validating analytical system utilizing Simultaneous Thermal Analysis (STA)—combining Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—must be employed[5].

The Self-Validating Concept

A standalone DSC exotherm could indicate decomposition, but it could also represent a solid-solid phase transition or polymerization. A standalone TGA mass loss could indicate decomposition, but it might simply be the evaporation of residual solvent. By running DSC and TGA in parallel, the system self-validates: an exothermic peak in the DSC that perfectly aligns with a stoichiometric mass loss in the TGA definitively confirms a degradative elimination event[5][6].

Step-by-Step Protocol: DSC/TGA Workflow
  • Sample Preparation: Weigh precisely 2.0 to 5.0 mg of the tosylate compound in a dry, static-free environment.

    • Causality: Using a minimal sample mass prevents the formation of internal thermal gradients, ensuring that the entire sample experiences the programmed temperature simultaneously, which is critical for accurate kinetic extraction.

  • Crucible Selection:

    • For DSC : Seal the sample in a gold-plated, high-pressure crucible.

    • For TGA : Place the sample in an open alumina ( Al2​O3​ ) crucible.

    • Causality: High-pressure DSC crucibles suppress the endothermic volatilization of the alkene byproduct. If the product boils off, the endotherm masks the true exothermic energy ( ΔH ) of the decomposition, leading to a dangerous underestimation of the thermal hazard[3]. Conversely, the open TGA crucible allows unrestricted gas escape to accurately measure mass loss.

  • Atmosphere Control: Purge both furnaces with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents confounding oxidative degradation pathways, isolating the intrinsic thermal elimination mechanism[6].

  • Dynamic Heating Regimen: Apply a dynamic heating rate of 5 °C/min from 25 °C to 400 °C. For advanced kinetic modeling, repeat the experiment at multiple heating rates (e.g., 2, 10, and 20 °C/min).

    • Causality: Multiple heating rates shift the decomposition peak. This shift is mathematically required to calculate the activation energy ( Ea​ ) using isoconversional methods like the Ozawa-Flynn-Wall (OFW) or Kissinger models[6].

  • Data Integration: Integrate the DSC exothermic peak to determine ΔHdecomp​ and calculate the extrapolated onset temperature ( Tonset​ ). Correlate this with the derivative thermogravimetry (DTG) peak.

Workflow cluster_analysis Thermal Profiling (Simultaneous or Parallel) Prep Sample Preparation (Inert Atmosphere) TGA TGA Analysis (Mass Loss vs. Temp) Prep->TGA DSC DSC Analysis (Heat Flow vs. Temp) Prep->DSC Kinetic Kinetic Modeling (Ozawa-Flynn-Wall Method) TGA->Kinetic Isoconversional Data DSC->Kinetic Exothermic Peaks Safety Process Safety Assessment (T_onset, TMR_ad, ΔH) Kinetic->Safety

Fig 2. Self-validating STA workflow for extracting kinetic and thermodynamic safety parameters.

Quantitative Data & Process Safety Parameters

Based on the structural characteristics of secondary cyclic alkyl tosylates and analogous hypervalent iodine tosylate salts[2][3], the thermal profile of tetrahydro-2H-thiopyran-4-yl tosylate exhibits distinct thermodynamic signatures. The data below represents the critical safety parameters derived from the aforementioned workflow.

Table 1: Representative Thermal Analysis Parameters

ParameterAnalytical MethodTypical Value RangeMechanistic Significance
Tonset​ DSC125 °C – 145 °CThe extrapolated temperature at which the exothermic elimination reaction begins. Defines the absolute upper limit for processing.
Tpeak​ DSC / DTG150 °C – 170 °CThe temperature of the maximum heat release rate.
ΔHdecomp​ DSC-350 to -500 J/gThe total specific energy released. Values > 100 J/g indicate a severe thermal runaway risk if adiabatic conditions are met[3].
Mass Loss TGA~63.2%Corresponds precisely to the stoichiometric elimination of TsOH (MW 172.2) from the parent compound (MW 272.4). Validates the E1/E2 pathway.

Table 2: Process Risk Assessment Matrix

Operational PhaseMax Safe Temp ( Tsafe​ )Mitigation Strategy
Vacuum Drying < 40 °CKeep at least 80 °C below Tonset​ to account for the autocatalytic induction period.
Reaction (Scale-up) < 60 °CUse highly efficient heat-transfer reactors. Avoid prolonged isothermal aging which triggers autocatalysis[2].
Long-term Storage 2 °C – 8 °CStore refrigerated under Argon to prevent moisture-induced hydrolysis, which prematurely generates acidic byproducts.

Mitigation and Storage Strategies

Because the decomposition is autocatalytic and acid-driven, the stability of tetrahydro-2H-thiopyran-4-yl tosylate is highly dependent on its purity. Trace amounts of residual acid from the synthesis phase will drastically shorten the induction time to thermal runaway[3][4].

Best Practices for Stabilization:

  • Acid Scavenging: During the final isolation step, washing the organic phase with a mild aqueous base (e.g., NaHCO3​ ) ensures the complete removal of trace TsOH.

  • Moisture Exclusion: Water can slowly hydrolyze the tosylate over time, generating tetrahydro-2H-thiopyran-4-ol and TsOH. The generated TsOH will then catalyze the decomposition of the remaining bulk material. Therefore, the compound must be stored in tightly sealed containers backfilled with Argon or dry Nitrogen.

  • Thermal Control: Never subject the neat solid to prolonged heating. If the compound must be melted or heated for a reaction, it should be done as a solvated mixture (reaction slurry), which significantly lowers the severity of the exotherm due to the thermal mass and heat capacity of the solvent[2].

References

  • Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine... Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate Source: Organic Syntheses URL:[Link]

  • STA or DSC and TGA – is Combination the Key? Source: NETZSCH Analyzing & Testing URL:[Link]

  • Investigations on the Thermal Stability and Kinetics of Biolubricants Synthesized from Different Types of Vegetable Oils Source: MDPI URL:[Link]

  • Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof Source: National Institute of Informatics (NII) URL:[Link]

Sources

Exploratory

Whitepaper: Solvation Dynamics and Kinetic Optimization of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate in Polar Aprotic Media

Executive Summary (commonly known as tetrahydro-2H-thiopyran-4-yl tosylate) is a pivotal electrophilic intermediate in the synthesis of functionally diverse thiopyran scaffolds, which are increasingly utilized in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(commonly known as tetrahydro-2H-thiopyran-4-yl tosylate) is a pivotal electrophilic intermediate in the synthesis of functionally diverse thiopyran scaffolds, which are increasingly utilized in modern drug discovery and materials science[1],[2]. The downstream transformation of this intermediate typically relies on bimolecular nucleophilic substitution (SN2) to yield critical building blocks, such as[3]. In these workflows, the choice of solvent is not merely a medium for dissolution; it is a critical thermodynamic driver. This guide explores the causality behind selecting polar aprotic solvents to maximize the solubility and reactivity of this specific tosylate.

Chemical Profiling & Physicochemical Properties

The structural architecture of tetrahydro-2H-thiopyran-4-yl tosylate combines a moderately lipophilic, sulfur-containing heterocyclic ring with a highly polar sulfonate leaving group. This dual nature dictates its solubility profile, requiring solvents that can accommodate both hydrophobic and strong dipole-dipole interactions.

Table 1: Physicochemical Properties of Tetrahydro-2H-thiopyran-4-yl Tosylate

PropertyValue / Description
Chemical Name Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate
CAS Number 27999-97-9
Molecular Formula C12H16O3S2
Molecular Weight 272.38 g/mol
Leaving Group p-Toluenesulfonate (Tosylate, -OTs)
Primary Reaction Pathway Bimolecular Nucleophilic Substitution (SN2)

The Causality of Solvent Selection: Why Polar Aprotic?

In an SN2 reaction, an anionic nucleophile (e.g., CN⁻, N₃⁻) must attack the electrophilic carbon of the thiopyran ring, displacing the tosylate leaving group.

If this reaction is conducted in a polar protic solvent (like ethanol or water), the solvent molecules form a dense, hydrogen-bonded solvation shell around the nucleophile. This solvation drastically lowers the ground-state energy of the nucleophile, increasing the activation energy required to reach the transition state and retarding the reaction[4].

Conversely, —such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)—possess high dielectric constants (ε > 20) and large dipole moments. These properties enable them to completely dissolve the polar tosylate intermediate. More importantly, because they lack labile O-H or N-H bonds, they cannot hydrogen-bond to the anionic nucleophile. The nucleophile remains "naked" and highly reactive, directly lowering the activation energy barrier and accelerating the substitution kinetics[4].

SolventLogic A Polar Aprotic Solvent (e.g., DMF, DMSO) B High Dielectric Constant (ε > 20) A->B C Lack of H-Bond Donors (No O-H or N-H) A->C D Solvates Cation & Dissolves Tosylate B->D Dipole-Dipole E Nucleophile Remains 'Naked' (Unsolvated) C->E No Solvation Shell F Accelerated SN2 Reaction Kinetics D->F E->F Lower Activation Energy

Logical relationship between polar aprotic solvent properties and SN2 kinetics.

Solubility Matrix in Polar Aprotic Solvents

The table below summarizes the theoretical and empirical solubilizing power of various aprotic solvents for tetrahydro-2H-thiopyran-4-yl tosylate, driven by their dielectric constants and dipole moments[4].

Table 2: Polar Aprotic Solvent Matrix for Tosylate Solvation

SolventDielectric Constant (ε)Dipole Moment (D)H-Bond DonorRelative Solubilizing Power for Tosylates
Dimethyl Sulfoxide (DMSO) 46.73.96NoVery High
N,N-Dimethylformamide (DMF) 36.73.82NoVery High
Acetonitrile (MeCN) 37.53.92NoHigh
Acetone 20.72.88NoModerate
Tetrahydrofuran (THF) 7.51.75NoModerate to High (Driven by lipophilicity)

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to ensure that experimental data cannot be skewed by operational errors (e.g., solvent evaporation or moisture contamination). The following protocols are designed as self-validating systems.

Protocol A: Quantitative Solubility Determination via qNMR

To accurately determine the solubility limit of tetrahydro-2H-thiopyran-4-yl tosylate in a given polar aprotic solvent, Quantitative NMR (qNMR) is employed.

Step-by-Step Methodology:

  • Solvent Preparation: Dry the target solvent (e.g., MeCN) over activated 3Å molecular sieves for 48 hours to ensure an entirely aprotic environment.

  • Saturation: Add an excess of tetrahydro-2H-thiopyran-4-yl tosylate to 2.0 mL of the dried solvent in a sealed vial.

  • Equilibration: Agitate the suspension in a thermostated shaker at exactly 25.0 °C for 24 hours to reach thermodynamic equilibrium.

  • Isothermal Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (pre-warmed to 25.0 °C) to remove undissolved solids.

  • qNMR Preparation: Transfer exactly 100 µL of the filtrate into an NMR tube. Add 500 µL of CDCl₃ containing a precisely known concentration of 1,4-dinitrobenzene (1,4-DNB) as an internal standard.

  • Analysis: Acquire the ¹H-NMR spectrum and integrate the distinct aromatic protons of the tosylate group against the aromatic protons of 1,4-DNB.

Causality & Self-Validation Mechanism: The use of 1,4-DNB as an internal standard ensures that the integration ratio is independent of absolute volume. If any solvent evaporates during sample transfer, both the analyte and the standard concentrate equally. The molar ratio remains perfectly preserved, validating the absolute solubility measurement regardless of handling variances.

ExpWorkflow Step1 Step 1: Solvent Drying (3Å Molecular Sieves) Step2 Step 2: Tosylate Saturation (Thermostated Shaker at 25°C) Step1->Step2 Step3 Step 3: Isothermal Filtration (0.22 µm PTFE Syringe Filter) Step2->Step3 Step4 Step 4: qNMR Analysis (Internal Std: 1,4-DNB in CDCl3) Step3->Step4 Validate Self-Validation (Invariant Integration Ratio) Step4->Validate

Self-validating experimental workflow for qNMR solubility determination.
Protocol B: Optimized SN2 Cyanation Workflow

This protocol details the conversion of the tosylate to tetrahydrothiopyran-4-carbonitrile[3].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of tetrahydro-2H-thiopyran-4-yl tosylate in anhydrous DMF (0.5 M concentration).

  • Nucleophilic Attack: Add 1.5 equivalents of Sodium Cyanide (NaCN). Causality Note: NaCN is preferred over KCN due to its superior solubility profile in DMF.

  • Thermal Kinetics: Heat the reaction mixture to 60 °C under an inert argon atmosphere.

  • Monitoring: Pull 10 µL aliquots hourly, dilute in MeCN, and analyze via HPLC at 254 nm.

  • Quenching: Once starting material is consumed, quench the reaction by pouring it into ice-cold water, followed by extraction with Ethyl Acetate (EtOAc).

Causality & Self-Validation Mechanism: The reaction progress is validated through continuous HPLC mass balance tracking. The software calculates: (Area of Product + Area of Remaining Starting Material) = 100% of initial molar mass (accounting for UV response factors). A deviation in this mass balance immediately flags unwanted side reactions, such as E2 elimination to 3,6-dihydro-2H-thiopyran, allowing the scientist to halt and adjust the temperature dynamically.

Conclusion

The successful utilization of tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate hinges heavily on the thermodynamic environment provided by polar aprotic solvents. By leveraging solvents with high dielectric constants and zero hydrogen-bond donating capacity, researchers can maximize both the solubility of the tosylate and the kinetic energy of the attacking nucleophile, ensuring high-yielding, self-validating synthetic workflows.

References

  • Title: Simple and Efficient Preparation of Reagents for Thiopyran Introduction Source: ResearchGate (Synthesis 2007) URL: [Link]

  • Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Source: Master Organic Chemistry URL: [Link]

Sources

Foundational

Structural Elucidation of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate: A Comprehensive SCXRD Technical Guide

Executive Summary Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (commonly known as tetrahydrothiopyran-4-yl tosylate) is a highly versatile electrophilic intermediate utilized in the synthesis of sulfur-containin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (commonly known as tetrahydrothiopyran-4-yl tosylate) is a highly versatile electrophilic intermediate utilized in the synthesis of sulfur-containing heterocycles and active pharmaceutical ingredients (APIs). The three-dimensional spatial arrangement of this molecule—specifically the chair conformation of the thiopyran ring and the axial versus equatorial orientation of the bulky tosylate leaving group—strictly dictates its reactivity profile in nucleophilic substitution ( SN​2 ) and elimination ( E2 ) reactions.

Single Crystal X-ray Diffraction (SCXRD) provides definitive, atomic-resolution data to elucidate these structural parameters. This whitepaper outlines the authoritative methodology for the crystallization, data acquisition, and crystallographic refinement of this compound.

Crystallization & Sample Preparation Methodology

The successful determination of a crystal structure begins with the growth of a macroscopic, single-domain crystal. The causality of solvent choice is paramount: tosylates are highly polar at the sulfonate core yet possess a lipophilic tolyl ring and a non-polar thiopyran backbone.

Protocol 1: Growth of Diffraction-Quality Crystals via Vapor Diffusion

Objective: To grow untwinned, block-like single crystals suitable for X-ray diffraction. Self-Validating Mechanism: Crystals are examined under a polarized light microscope. A successful, single-domain crystal will exhibit sharp, uniform extinction when rotated between cross-polarizers.

  • Solvent Selection: Dissolve 50 mg of purified tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate in a minimal volume (approx. 1-2 mL) of dichloromethane (DCM). Causality: DCM is selected as the primary solvent due to its low boiling point and excellent ability to solvate both the polar sulfonate core and the non-polar rings.

  • Anti-Solvent Addition: Transfer the solution to a small inner vial. Place this vial inside a larger outer vial containing 5 mL of hexane (the anti-solvent). Cap the outer vial tightly.

  • Incubation: Allow the system to incubate at 4 °C in a vibration-free environment for 3–7 days. Causality: The slow vapor diffusion of hexane into the DCM solution gradually reduces the dielectric constant of the medium, promoting controlled nucleation rather than rapid, amorphous precipitation.

  • Validation & Harvesting: Harvest the resulting colorless crystals using a nylon loop and immediately immerse them in perfluoropolyether oil to prevent degradation from solvent loss.

SCXRD Data Collection Workflow

The acquisition of high-quality diffraction data requires precise control over thermal motion and X-ray absorption.

Protocol 2: X-ray Diffraction and Data Reduction
  • Mounting & Cryo-cooling: Mount the oil-coated crystal onto the diffractometer goniometer and immediately plunge it into a 100 K nitrogen cold stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensities and preventing radiation-induced radical damage to the organic framework.

  • Source Selection: Utilize a diffractometer equipped with a Mo Kα X-ray source ( λ=0.71073 Å). Causality: While Cu Kα radiation provides stronger anomalous dispersion for absolute structure determination, Mo Kα is preferred for sulfur-containing compounds to minimize severe X-ray absorption effects that can skew intensity data.

  • Data Reduction: Integrate the raw diffraction frames using standard reduction software (e.g., APEX3 or CrysAlisPro).

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS).

    • Self-Validation: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that the symmetry-equivalent reflections agree, validating the quality of the raw data and the effectiveness of the absorption correction.

SCXRD_Workflow A 1. Crystallization (DCM/Hexane) B 2. Crystal Selection & Mounting A->B Select single domain C 3. X-ray Diffraction (Mo Kα, 100K) B->C Cryo-cooling D 4. Data Reduction (SADABS) C->D Raw frames E 5. Structure Solution (SHELXT) D->E hkl & ins files F 6. Refinement (OLEX2 / SHELXL) E->F Initial phase model G 7. CIF Validation (checkCIF) F->G Final converged model

Diagram 1: Step-by-step SCXRD workflow from crystallization to final CIF validation.

Structural Solution & Refinement Methodology

The phase problem is solved using modern dual-space algorithms, followed by rigorous least-squares refinement.

  • Structure Solution: Employ [1] to generate the initial structural model. SHELXT utilizes a dual-space recycling algorithm that is highly effective for organic molecules, automatically assigning the correct Laue group and locating the heavy atoms (S, O, C) based on electron density peaks.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL within the graphical user interface[2].

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. The resulting thermal ellipsoids should appear spherical or slightly elongated; highly distorted ellipsoids indicate unresolved disorder or an incorrect atom assignment.

  • Hydrogen Atom Placement: Position hydrogen atoms geometrically and refine them using a riding model. Set Uiso​(H)=1.2Ueq​(C) for the methylene and aromatic protons, and 1.5Ueq​(C) for the freely rotating methyl group of the tosyl moiety.

  • Validation: Generate the final Crystallographic Information File (CIF) and run it through the IUCr checkCIF utility. The absence of Level A or B alerts serves as the final self-validating proof of structural integrity.

Conformational Analysis & Expected Structural Parameters

Based on crystallographic precedents for tosylates and substituted thiopyrans[3], the structure of tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate exhibits specific geometric hallmarks:

  • The Thiopyran Ring: The six-membered saturated sulfur heterocycle strictly adopts a chair conformation. The C-S-C bond angle is typically compressed (~98-100°) compared to the ideal tetrahedral angle (109.5°) due to the larger atomic radius and lower electronegativity of the sulfur atom.

  • The Sulfonate Group: The central sulfur atom of the tosylate group is tetrahedral. The S=O double bonds are characteristically short (~1.41–1.43 Å), reflecting strong pπ−dπ backbonding, while the S-O(ester) single bond is significantly longer (~1.63 Å)[4]. The O-S-O angle expands to ~121° due to electrostatic repulsion between the electron-dense oxygen atoms[4].

  • Equatorial vs. Axial Preference: In the solid state, the bulky tosylate group typically occupies the equatorial position to minimize 1,3-diaxial steric clashes with the axial protons of the thiopyran ring. However, stereoelectronic effects (such as anomeric-like interactions involving the ring sulfur) can sometimes stabilize the axial conformer in solution[3].

Conformation A Equatorial Tosylate (Sterically Favored) B Axial Tosylate (Stereoelectronically Favored) A->B Ring Flip Equilibrium

Diagram 2: Conformational equilibrium of the tosylate group on the thiopyran ring.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and molecular geometries for this class of compounds, providing a benchmark for researchers validating newly acquired SCXRD data.

Table 1: Representative SCXRD Data Parameters for Thiopyran Tosylates
ParameterExpected Value / RangeSignificance
Crystal System Monoclinic / TriclinicTypical packing for asymmetric organic salts/esters.
Space Group P2₁/c or P-1Centrosymmetric packing is statistically dominant.
Temperature 100(2) KStandard cryo-cooling temperature to reduce thermal noise.
Radiation Mo Kα ( λ=0.71073 Å)Minimizes absorption by the two sulfur atoms.
R-factor ( R1​ ) < 0.05Indicates a highly accurate structural model.
Goodness-of-fit ( S ) ~ 1.00 - 1.05Validates that the model perfectly accounts for the data variance.
Table 2: Key Bond Lengths and Angles
Structural FeatureExpected ValueCausality / Significance
S=O (Tosylate) 1.41 - 1.43 ÅStrong double bond character; electron-withdrawing core[4].
S-O (Ester) 1.63 ÅElongated single bond; primary site of heterolytic cleavage[4].
C-S-C (Thiopyran) 98° - 100°Compressed angle due to the large atomic radius of sulfur.
O-S-O Angle ~121°Expansion driven by repulsion between electron-dense oxygen atoms[4].

References

  • [4] Cooley, T. A., & Riley, S. (2015). Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate: a new polymorph. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), 1085-1088. URL:[Link]

  • [1] Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • [2] Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Sources

Exploratory

Unraveling the Mass Spectrometry Fragmentation Pathways of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate

Executive Summary Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate ( C12​H16​O3​S2​ ) is a critical intermediate in the synthesis of biologically active sulfur-containing heterocycles, including androgen receptor an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate ( C12​H16​O3​S2​ ) is a critical intermediate in the synthesis of biologically active sulfur-containing heterocycles, including androgen receptor antagonists and multi-kinase inhibitors. Understanding its gas-phase fragmentation behavior is essential for structural validation, impurity profiling, and pharmacokinetic tracking. This whitepaper provides an authoritative, mechanistic breakdown of its mass spectrometry (MS) fragmentation pathways, utilizing collision-induced dissociation (CID) to map the molecular architecture of this compound.

Molecular Architecture and Ionization Dynamics

The structural core of tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate consists of a six-membered sulfur-containing heterocycle (tetrahydrothiopyran) linked via an ester bond to a tosylate (4-methylbenzenesulfonate) leaving group.

In Electrospray Ionization (ESI), the sulfonate ester bond is highly labile. The localized charge on the ester oxygen induces rapid heterolytic cleavage in the MS source. Consequently, the protonated molecular ion [M+H]+ ( m/z 273.06) often exhibits low relative abundance. To counteract this, modern analytical workflows employ alkali metal doping. As demonstrated in studies of sulfonate ester impurities, doping the ESI solvent with sodium acetate exclusively yields the [M+Na]+ adduct ( m/z 295.04), preventing premature in-source fragmentation and preserving the intact molecular ion for targeted MS/MS [1]. High-resolution mass spectrometry (HRMS) is critical in these workflows, providing highly accurate molecular formulas and definitive fragmentation patterns [2].

Mechanistic Fragmentation Pathways (CID-MS/MS)

Subjecting the isolated precursor ions to gas-phase fragmentation reactions under ESI-CID-MS/MS conditions reveals two primary competitive dissociation cascades [3].

Pathway A: Sulfonate Ester Cleavage (The Tosyl Cascade)

The most thermodynamically favorable cleavage occurs at the C-O and O-S bonds of the sulfonate ester.

  • Tosyl Cation Formation ( m/z 155.02): Cleavage of the C-O bond results in the expulsion of the tetrahydrothiopyran radical/neutral, yielding the stable tosyl cation [C7​H7​SO2​]+ .

  • Tropylium Ion Formation ( m/z 91.05): At higher collision energies (>25 eV), the tosyl cation undergoes a neutral loss of sulfur dioxide ( SO2​ , 64 Da). This reaction is driven by the high thermodynamic stability of the resulting aromatic tropylium cation [C7​H7​]+ , which often presents as the base peak in the MS/MS spectrum.

Pathway B: Tetrahydrothiopyran Ring Dynamics

Alternatively, cleavage of the O-S bond yields the tetrahydrothiopyranyl cation.

  • Tetrahydrothiopyranyl Cation ( m/z 101.04): The loss of p-toluenesulfonic acid (TsOH, 172 Da) from the protonated precursor generates the [C5​H9​S]+ ion.

  • Ring Opening and Expulsion ( m/z 73.01): The fragmentation of tetrahydrothiopyran rings typically involves the expulsion of ethylene ( C2​H4​ , 28 Da) or hydrogen sulfide ( H2​S , 34 Da), a pathway well-documented in the mass spectrometry of cyclic sulfides [4]. The loss of ethylene yields the [C3​H5​S]+ fragment.

MS_Fragmentation M_H [M+H]+ m/z 273.06 Ts Tosyl Cation m/z 155.02 M_H->Ts -C5H9OS THTP Tetrahydrothiopyranyl m/z 101.04 M_H->THTP -TsOH M_Na [M+Na]+ m/z 295.04 M_Na->M_H Desodiation (In-source) Tr Tropylium Ion m/z 91.05 Ts->Tr -SO2 RingFrag Ring Fragment m/z 73.01 THTP->RingFrag -C2H4

Fig 1. MS/MS fragmentation tree of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate.

Quantitative Data and Fragment Mapping

The following table summarizes the high-resolution exact masses and elemental compositions for the primary fragment ions.

Fragment IonExact Mass ( m/z )Elemental CompositionPathway DescriptionRelative Abundance
[M+Na]+ 295.0433 [C12​H16​O3​S2​Na]+ Sodiated precursor adductHigh (with NaOAc)
[M+H]+ 273.0614 [C12​H17​O3​S2​]+ Protonated precursor ionLow (Highly Labile)
[Ts]+ 155.0161 [C7​H7​SO2​]+ C-O ester bond cleavageHigh
[THTP]+ 101.0420 [C5​H9​S]+ O-S ester bond cleavageHigh
[Tr]+ 91.0542 [C7​H7​]+ Loss of SO2​ from [Ts]+ Base Peak (High CE)
Ring Frag 73.0106 [C3​H5​S]+ Ring opening, loss of C2​H4​ Medium

Self-Validating Experimental Protocols

Rationale-Driven Method Design

To build a self-validating analytical system, the protocol must account for the molecule's inherent instability. Relying solely on the [M+H]+ ion often leads to false negatives due to complete in-source fragmentation. By intentionally doping the matrix with sodium acetate, we force the formation of the stable [M+Na]+ adduct. Subsequent isolation and stepped-collision energy (CE) fragmentation of this adduct ensures that all observed fragments definitively originate from the target molecule, eliminating matrix interference.

Step-by-Step LC-ESI-MS/MS Workflow

Step 1: Sample Preparation & Matrix Doping

  • Dissolve the analyte in LC-MS grade Acetonitrile (MeCN) to a stock concentration of 1 mg/mL.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:MeCN containing 0.1% Formic Acid and 10 mM Sodium Acetate .

    • Causality: Formic acid ensures a conductive spray, while sodium acetate drives [M+Na]+ formation, stabilizing the labile ester bond against premature thermal degradation.

Step 2: Chromatographic Separation

  • Utilize a sub-2 µm C18 UHPLC column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Apply a gradient elution using Mobile Phase A (Water + 0.1% FA + 10 mM NaOAc) and Mobile Phase B (MeCN + 0.1% FA).

    • Causality: Reverse-phase chromatography effectively retains the hydrophobic tosyl moiety, while the gradient ensures sharp peak elution and minimizes ion suppression.

Step 3: Ionization and Source Parameters

  • Operate the ESI source in Positive Ion Mode.

  • Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C.

    • Causality: These parameters are optimized to ensure complete droplet desolvation without thermally cleaving the analyte prior to entering the quadrupole.

Step 4: CID-MS/MS Acquisition

  • Isolate the [M+Na]+ precursor ( m/z 295.04) in Q1.

  • Acquire MS/MS spectra using a stepped collision energy approach: 15 eV, 25 eV, and 40 eV.

    • Causality: A stepped CE approach captures the full fragmentation tree. 15 eV captures the primary ester cleavage ( m/z 155, m/z 101); 40 eV drives the secondary tropylium ( m/z 91) and ring-opening ( m/z 73) events.

LCMS_Workflow Prep Sample Prep (NaOAc Doping) LC UHPLC Separation Prep->LC ESI ESI Source (+ Mode) LC->ESI Q1 Q1 Isolation (m/z 273 / 295) ESI->Q1 CID CID Cell (10-40 eV) Q1->CID TOF TOF/Orbitrap Detection CID->TOF

Fig 2. Self-validating LC-ESI-MS/MS workflow for tosylate structural elucidation.

Conclusion

The mass spectrometric analysis of tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate requires a nuanced understanding of its gas-phase lability. By mapping the competitive cleavage of the sulfonate ester bond and the subsequent expulsion of SO2​ and C2​H4​ , researchers can definitively identify this scaffold. Implementing rationale-driven protocols, such as sodium adduct stabilization and stepped-CE fragmentation, transforms routine MS analysis into a robust, self-validating structural elucidation engine.

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Substitution Protocols Using Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (CAS: 27999-97-9) Executive Summary The introduction of the tetrahydrot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (CAS: 27999-97-9)

Executive Summary

The introduction of the tetrahydrothiopyran-4-yl (thian-4-yl) moiety is a critical structural modification in medicinal chemistry, frequently utilized to modulate lipophilicity, metabolic stability, and target binding affinity in drug candidates. Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (commonly referred to as tetrahydrothiopyran-4-yl tosylate) serves as a highly versatile electrophilic hub for these modifications[1].

This application note provides field-proven, self-validating protocols for executing nucleophilic substitutions ( SN​2 ) on this substrate. By detailing the mechanistic causality behind solvent selection, temperature control, and base pairing, this guide empowers scientists to maximize yields and minimize competing elimination pathways.

Mechanistic Insights & Reaction Dynamics

Executing a successful substitution on a secondary cyclic system requires navigating the delicate balance between bimolecular nucleophilic substitution ( SN​2 ) and bimolecular elimination ( E2 ).

  • The Leaving Group: The 4-methylbenzenesulfonate (tosylate) group is an exceptional leaving group due to the resonance stabilization of the resulting sulfonate anion.

  • Stereochemical Considerations: The tetrahydrothiopyran ring predominantly exists in a chair conformation. The SN​2 trajectory requires the nucleophile to attack the σ∗ antibonding orbital precisely 180° opposite the C–O bond. This necessitates an axial attack if the tosylate is equatorial, or an equatorial attack if the tosylate is axial, resulting in a complete inversion of stereochemistry at the C4 position.

  • Solvent Causality: To favor SN​2 over E2 , polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMA) are strictly required. These solvents strongly solvate the metal cations (e.g., Na+ , Cs+ ) while leaving the anionic nucleophile "naked" and highly reactive, thereby lowering the activation energy for the substitution pathway.

SN2_Mechanism A Tetrahydrothiopyran-4-yl Tosylate (Electrophile) C Pentacoordinate Transition State A->C Nucleophilic Attack B Nucleophile (e.g., CN-, ArO-) B->C D Substituted Product (Inverted Stereocenter) C->D Bond Formation E Tosylate Anion (Leaving Group) C->E Bond Cleavage

Figure 1: Mechanistic pathway of the SN​2 reaction on tetrahydrothiopyran-4-yl tosylate.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes observable checkpoints ensuring that the reaction is proceeding as intended before moving to the next phase.

Protocol A: Nucleophilic Cyanation (Synthesis of Tetrahydrothiopyran-4-carbonitrile)

This protocol details the C-C bond formation to yield the corresponding carbonitrile[2], a common precursor for carboxylic acids, amines, and tetrazoles.

Reagents:

  • Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 - 1.5 eq)

  • Anhydrous DMSO (0.2 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend NaCN (1.2 eq) in anhydrous DMSO under an inert argon atmosphere. Causality: Argon prevents the oxidative degradation of the solvent and substrate at elevated temperatures.

  • Substrate Addition: Add the tetrahydrothiopyran-4-yl tosylate (1.0 eq) in one portion.

  • Thermal Activation: Heat the stirred suspension to 90–100 °C. Causality: The secondary nature of the C4 carbon presents moderate steric hindrance; heating is required to overcome the SN​2 activation barrier.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is self-validating when the UV-active tosylate spot ( Rf​≈0.5 ) disappears, and a new, less UV-active spot appears. (Stain with KMnO4​ to visualize the carbonitrile).

  • Quench and Extraction: Upon completion (typically 4–6 hours), cool the mixture to room temperature and pour it into ice-cold water (5 volumes). Extract with Ethyl Acetate (3 × 3 volumes). Causality: The large volume of water effectively partitions the DMSO into the aqueous layer, preventing it from contaminating the organic phase.

  • Purification: Wash the combined organic phases with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel chromatography to afford Tetrahydrothiopyran-4-carbonitrile.

Protocol B: Aryl Etherification (O-Alkylation of Phenols)

This protocol describes the C-O bond formation commonly used to attach the thian-4-yl ring to phenolic drug scaffolds, such as in the synthesis of imidazoline derivatives[3].

Reagents:

  • Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (1.5 eq)

  • Phenol derivative (1.0 eq)

  • Cesium Carbonate ( Cs2​CO3​ ) (1.5 - 2.0 eq)

  • N,N-Dimethylacetamide (DMA) (0.2 M)

Step-by-Step Methodology:

  • Nucleophile Activation: Dissolve the phenol derivative in DMA. Add Cs2​CO3​ and stir at room temperature for 15 minutes. Causality: Cs2​CO3​ is a mild, bulky base. The large cesium counterion creates a highly reactive, "loose" ion pair with the phenoxide, dramatically enhancing its nucleophilicity without promoting E2 elimination.

  • Electrophile Introduction: Add the tosylate substrate to the reaction mixture.

  • Thermal Activation: Warm the solution to 70 °C and stir for 2–4 hours. Causality: A lower temperature (70 °C) compared to cyanation is sufficient because phenoxide is a stronger nucleophile than cyanide.

  • In-Process Validation: Monitor via LC-MS. The reaction is complete when the mass of the starting phenol is fully consumed and the [M+H]+ or [M+Na]+ peak of the ether product dominates the chromatogram.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash the organic layer extensively with saturated aqueous NaHCO3​ and brine to remove residual DMA and unreacted phenol.

  • Isolation: Dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation Dry solvent, weigh substrate under Argon Step2 2. Nucleophile Activation Add base (e.g., Cs2CO3) or use anionic nucleophile Step1->Step2 Step3 3. Reaction Execution Heat to 70-100 °C in DMSO/DMA Step2->Step3 Step4 4. Quench & Extraction Pour into H2O, extract with EtOAc Step3->Step4 QC In-Process QC TLC / LC-MS Validation Step3->QC Step5 5. Purification Column Chromatography or Recrystallization Step4->Step5 QC->Step4

Figure 2: Standardized workflow for nucleophilic substitution of thian-4-yl tosylate.

Quantitative Data & Parameter Optimization

To facilitate rapid experimental design, the following table summarizes the optimized parameters for various nucleophilic substitutions on tetrahydro-2H-thiopyran-4-yl tosylate.

Nucleophile TypeReagentBase / AdditiveSolventTemp (°C)Time (h)Expected YieldCompeting Side Reaction
Cyanide (C-C) NaCN / KCNNoneDMSO90–1004–670–85%Elimination (E2) if overheated
Phenoxide (C-O) Ar-OH Cs2​CO3​ DMA / DMF70–802–465–90%Unreacted starting material
Amine (C-N) R−NH2​ K2​CO3​ or DIPEAAcetonitrile80 (Reflux)12–1850–75%Dialkylation (for primary amines)
Azide (C-N) NaN3​ NoneDMF80–904–880–95%Minimal

Analytical Validation (Self-Validating System)

Trustworthiness in synthetic protocols relies on robust analytical markers. Use the following spectroscopic shifts to confirm successful substitution:

  • 1H NMR Tracking:

    • Starting Material: The C4 methine proton ( CH -OTs) of the tosylate typically appears as a multiplet far downfield, around 4.60 – 4.80 ppm , due to the strong electron-withdrawing nature of the sulfonate ester.

    • Product (Cyanide): Upon successful substitution with cyanide, this proton shifts significantly upfield to 2.80 – 3.00 ppm .

    • Product (Ether): For O-alkylation, the C4 proton will appear around 4.20 – 4.40 ppm .

  • Mass Spectrometry: The tosylate group ( C7​H7​SO3−​ ) is easily lost in MS ionization. Look for the characteristic thian-4-yl cation fragment ( m/z 101.0) as a diagnostic marker in positive ion mode.

References

  • echemi.com - thian-4-yl 4-methylbenzenesulfonate | 27999-97-9, thian-4-yl 4-methylbenzenesulfonate Formula.
  • BenchChem - Tetrahydrothiopyran-4-carbonitrile | CAS 195503-40-3.
  • Google Patents - EP2894151A1: Imidazoline derivatives, preparation methods thereof, and their applications in medicine.

Sources

Application

Application Note: Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate as a Strategic Building Block in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the fine-tuning of a molecule’s physicochemical properties—such as lipophilicity, metabolic stability, and topological polar surface area (tPSA)—is paramount. Tetrahydro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the fine-tuning of a molecule’s physicochemical properties—such as lipophilicity, metabolic stability, and topological polar surface area (tPSA)—is paramount. Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (often referred to as tetrahydrothiopyran-4-yl tosylate) has emerged as a highly versatile electrophilic building block. It enables the seamless introduction of the tetrahydro-2H-thiopyran-4-yl moiety into diverse pharmacophores via nucleophilic substitution.

Beyond acting as a lipophilic bioisostere for piperidines or tetrahydropyrans, the embedded thioether serves as a critical synthetic handle. Post-alkylation, the sulfur atom can be precisely oxidized to a sulfoxide or a sulfone (1,1-dioxide). This divergent capability has been successfully leveraged in the optimization of advanced therapeutics, including the development of broad-spectrum HIV-1 maturation inhibitors based on the GSK3640254 scaffold .

Physicochemical Profiling

Understanding the baseline properties of this building block is essential for predicting its behavior in organic synthesis and its impact on the final drug candidate.

PropertyValue / Description
Chemical Name Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate
CAS Number 27999-97-9
Molecular Formula C₁₂H₁₆O₃S₂
Molecular Weight 272.38 g/mol
Appearance White to off-white crystalline solid
Leaving Group 4-Methylbenzenesulfonate (Tosylate, -OTs)
Primary Reaction Pathway Bimolecular Nucleophilic Substitution (Sₙ2)

Mechanistic Rationale & Strategic Utility

The Tosylate Advantage

The conversion of tetrahydro-2H-thiopyran-4-ol to its corresponding 4-methylbenzenesulfonate ester transforms a poor leaving group (hydroxyl) into an exceptional one. The tosylate anion is highly resonance-stabilized, making it an excellent leaving group for Sₙ2 displacements. Unlike volatile or highly reactive alkyl halides (such as iodides or bromides), the tosylate derivative is a bench-stable, crystalline solid. This allows for precise stoichiometric control and minimizes degradation during storage, ensuring high reproducibility in library synthesis.

Bioisosterism and Polarity Tuning

The unoxidized tetrahydrothiopyran ring is highly lipophilic. However, once installed, the sulfur atom can be oxidized. The transformation from a thioether to a sulfone (1,1-dioxide) drastically alters the molecule's electronic distribution, increasing the tPSA and introducing two strong hydrogen-bond acceptors. This late-stage oxidation strategy allows medicinal chemists to systematically dial in the polarity of a lead compound to improve oral bioavailability, reduce off-target basicity, and enhance metabolic stability against cytochrome P450-mediated degradation .

Synthetic Workflow Visualization

G A Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (Alkylating Agent) B SN2 Displacement (Amines/Phenols/Cyanide) Base, DMF, 80°C A->B C Tetrahydro-2H-thiopyran Intermediate (Thioether) B->C D Chemoselective Oxidation (m-CPBA, DCM, 0°C to RT) C->D E Tetrahydro-2H-thiopyran 1,1-dioxide Derivative (Metabolically Stable Sulfone) D->E

Workflow for synthesizing sulfone-modified pharmacophores via a tetrahydrothiopyran tosylate.

Experimental Protocols

The following protocols outline the two-step sequence utilized to install the tetrahydrothiopyran ring and subsequently oxidize it to the metabolically stable sulfone. Every step is designed as a self-validating system to ensure maximum yield and purity.

Protocol 1: N-Alkylation via Sₙ2 Displacement

Objective: Synthesize an N-(tetrahydro-2H-thiopyran-4-yl) derivative from a primary or secondary amine scaffold.

Causality & Design: Because the tosylate is situated on a secondary carbon, Sₙ2 displacement is sterically hindered. To overcome this, elevated temperatures (80–90 °C) and a polar aprotic solvent (DMF or DMSO) are mandatory. Polar aprotic solvents strongly solvate the potassium cation of the base (K₂CO₃), leaving the carbonate anion "naked" and highly reactive to deprotonate the amine. Furthermore, these solvents stabilize the charge-separated Sₙ2 transition state, significantly accelerating the reaction rate compared to ethereal solvents.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the target amine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvation: Add anhydrous DMF to achieve a concentration of 0.2 M. Stir at room temperature for 15 minutes to allow for initial deprotonation.

  • Electrophile Addition: Add Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (1.2 eq) in a single portion. The slight excess compensates for any competitive hydrolysis caused by trace moisture.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 85 °C under a nitrogen atmosphere for 12–16 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc). The starting tosylate is strongly UV-active, whereas the product may require visualization via a KMnO₄ stain.

  • Workup: Cool the mixture to room temperature. Quench with water and extract with Ethyl Acetate (3x). Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Rationale: LiCl effectively partitions DMF into the aqueous phase, preventing solvent contamination during concentration.

  • Self-Validation: Analyze the crude product via ¹H NMR. Successful displacement is confirmed by the complete disappearance of the characteristic tosyl methyl singlet at ~2.45 ppm and the aromatic tosyl doublets at ~7.3 and 7.8 ppm.

Protocol 2: Chemoselective Oxidation to the 1,1-Dioxide (Sulfone)

Objective: Convert the lipophilic thioether intermediate into a polar, metabolically stable sulfone (1,1-dioxide).

Causality & Design: meta-Chloroperoxybenzoic acid (m-CPBA) is selected as the oxidant due to its operational simplicity and high chemoselectivity for sulfur over nitrogen (provided the reaction is kept cold initially). Exactly 2.2 equivalents are used to drive the reaction past the transient sulfoxide intermediate directly to the sulfone. Dichloromethane (DCM) is utilized as it is inert to oxidation and readily dissolves both the starting material and the oxidant.

Step-by-Step Methodology:

  • Preparation: Dissolve the thioether intermediate (1.0 eq) in anhydrous DCM (0.1 M) and cool the solution to 0 °C using an ice bath. Rationale: Cooling controls the initial exothermic oxidation to the sulfoxide and prevents off-target N-oxidation of basic amines.

  • Oxidation: Add m-CPBA (70-75% purity, 2.2 eq) portion-wise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours.

  • Critical Quench: Cool the mixture back to 0 °C and add a 1:1 mixture of saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes. Rationale: Na₂S₂O₃ reduces any unreacted peroxides, neutralizing explosive hazards before solvent evaporation. NaHCO₃ neutralizes the m-chlorobenzoic acid byproduct, partitioning it into the aqueous layer as a water-soluble sodium salt.

  • Extraction: Separate the layers, extract the aqueous phase once with DCM, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation: Analyze via LC-MS and ¹H NMR. LC-MS will display a distinct mass shift of +32 Da relative to the thioether. In the ¹H NMR spectrum, the protons on the carbons directly adjacent to the sulfur atom will exhibit a pronounced downfield shift (+0.5 to +0.8 ppm) due to the strong electron-withdrawing effect of the newly formed sulfone group.

References

  • Title: Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Method

Advanced Application Note: N-Alkylation of Heterocycles via Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate

Introduction & Pharmacological Relevance The incorporation of saturated sulfur-containing heterocycles into drug candidates is a highly effective strategy in medicinal chemistry. The tetrahydro-2H-thiopyran-4-yl moiety s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The incorporation of saturated sulfur-containing heterocycles into drug candidates is a highly effective strategy in medicinal chemistry. The tetrahydro-2H-thiopyran-4-yl moiety serves as a valuable bioisostere for piperidine and cyclohexane rings, offering unique opportunities to modulate lipophilicity, metabolic stability, and target binding affinity. Furthermore, the thioether linkage can be selectively oxidized downstream to yield sulfoxide or sulfone (1,1-dioxide) derivatives, which are critical pharmacophores in various androgen receptor antagonists and kinase inhibitors[1].

For the N-alkylation of nitrogen-containing heterocycles (e.g., pyrazoles, imidazoles, and indoles), Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (CAS: 27999-97-9) is the electrophile of choice[2]. This application note details the mechanistic rationale, optimized protocols, and analytical validation required to successfully execute this transformation while suppressing unwanted side reactions[3].

Mechanistic Insights: Causality in Reaction Design

Executing a successful SN​2 substitution on a secondary cyclic carbon is notoriously challenging due to steric hindrance and the competing E2 elimination pathway. The experimental design must be carefully controlled:

  • Leaving Group Dynamics (Why Tosylate?): Secondary alkyl halides (like bromides or chlorides) on a 6-membered ring often exhibit sluggish SN​2 reactivity and are highly prone to elimination. The tosylate (-OTs) group provides a superior leaving group trajectory. Its bulky, electron-withdrawing nature stabilizes the transition state of the substitution, offering a better balance of reactivity and stability compared to halides.

  • Base Selection (Mitigating E2 Elimination): The 4-position of the thiopyran ring is highly susceptible to elimination, which yields the undesired 3,6-dihydro-2H-thiopyran byproduct. Using hard, strong bases (e.g., NaH or KOtBu) drastically increases the E2 pathway. Conversely, Cesium Carbonate ( Cs2​CO3​ ) acts as a "soft" base. The large cesium cation enhances solubility in polar aprotic solvents and leaves the carbonate anion relatively "naked," allowing it to effectively deprotonate the heterocycle ( pKa​ ~10-14) without overly promoting the elimination of the secondary tosylate.

  • Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are mandatory. They solvate the cesium cation, increasing the nucleophilicity of the deprotonated heterocycle, thereby accelerating the SN​2 rate so it outcompetes the E2 pathway.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways during the alkylation process and the optional downstream oxidation to the sulfone pharmacophore.

G Reactants Heterocycle + Tetrahydrothiopyran-4-yl Tosylate Conditions Base (Cs2CO3) & Solvent (DMF) 80-100 °C Reactants->Conditions SN2 S_N2 Pathway (Desired Alkylation) Conditions->SN2 Soft Base, Polar Aprotic E2 E2 Pathway (Competing Elimination) Conditions->E2 Hard Base, High Temp Product N-(Tetrahydro-2H-thiopyran-4-yl) Heterocycle SN2->Product Byproduct 3,6-Dihydro-2H-thiopyran (Byproduct) E2->Byproduct Oxidation Downstream Oxidation (mCPBA or Oxone) Product->Oxidation Sulfone Sulfone Derivative (Target Pharmacophore) Oxidation->Sulfone

Reaction workflow for N-alkylation via SN2 vs E2 pathways, and downstream sulfone oxidation.

Experimental Protocol: Self-Validating Workflow

This protocol describes the N-alkylation of a generic nitrogen heterocycle (e.g., a substituted pyrazole) using tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate.

Step-by-Step Methodology
  • Preparation & Deprotonation: In an oven-dried, argon-purged round-bottom flask, dissolve the heterocycle (1.0 equiv, e.g., 5.0 mmol) in anhydrous DMF (0.2 M concentration). Add Cs2​CO3​ (2.0 equiv, 10.0 mmol).

    • Causality: Stir the suspension at room temperature for 15–30 minutes prior to adding the electrophile. This pre-stirring ensures complete deprotonation of the heterocycle, generating the active nucleophile and preventing the base from acting directly on the tosylate.

  • Electrophile Addition: Add Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (1.2 equiv, 6.0 mmol) in a single portion.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 90 °C using an oil bath or heating block. Maintain stirring for 12–16 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc).

    • Validation Check: The elimination byproduct (3,6-dihydro-2H-thiopyran) is UV-inactive but stains violently with KMnO4​ (due to the alkene). The desired product will be UV-active (due to the heterocycle) and will run at a different Rf​ than the starting material.

  • Workup: Cool the reaction to room temperature. Quench with distilled water (3x the reaction volume) and extract with Ethyl Acetate (3 x 20 mL).

    • Causality: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (5 x 20 mL). This rigorous washing is mandatory to completely partition the DMF out of the organic phase.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Analytical Validation System

To confirm the success of the SN​2 displacement, utilize 1H NMR spectroscopy:

  • Starting Material (Tosylate): The methine proton ( CH−OTs ) of the starting material appears as a distinct multiplet far downfield, typically around 4.60 – 4.80 ppm . The tosyl aromatic protons appear as doublets at ~7.8 ppm and ~7.3 ppm.

  • Alkylated Product: Upon successful substitution, the tosyl aromatic signals will disappear. The methine proton ( CH−N ) of the newly formed product will shift upfield, typically appearing as a multiplet between 4.10 – 4.40 ppm (exact shift depends on the electron-withdrawing nature of the specific heterocycle).

Quantitative Optimization Data

The table below summarizes the optimization of reaction conditions, demonstrating the critical causality between the choice of base/solvent and the resulting product distribution.

EntrySolventBaseTemp (°C)Time (h)Yield of SN​2 Product (%)Yield of E2 Byproduct (%)
1DMF Cs2​CO3​ 90 12 82% < 5%
2DMF K2​CO3​ 901665%10%
3MeCN Cs2​CO3​ 802470%< 5%
4THFNaH60835%45% (High Elimination)
5DMFt-BuOK80415%75% (High Elimination)

Data Interpretation: The use of strong, hard bases (Entries 4 and 5) leads to rapid degradation of the tosylate via the E2 elimination pathway. Cs2​CO3​ in DMF (Entry 1) provides the optimal thermodynamic environment for the SN​2 pathway.

References

  • EP2894151A1 - Imidazoline derivatives, preparation methods thereof, and their applications in medicine Source: Google Patents URL
  • US8722660B2 - Heterocyclic compound Source: Google Patents URL

Sources

Application

Preparation of thioethers from Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate

Application Note: High-Yield Preparation of Thioethers from Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate Strategic Context in Drug Development Tetrahydro-2H-thiopyran scaffolds are highly valued in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Preparation of Thioethers from Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate

Strategic Context in Drug Development

Tetrahydro-2H-thiopyran scaffolds are highly valued in medicinal chemistry as metabolically stable bioisosteres for piperidines and cyclohexanes. Specifically, functionalizing the 4-position via thioether linkages is a critical intermediate step in synthesizing complex active pharmaceutical ingredients (APIs), including androgen receptor (AR) antagonists and targeted kinase inhibitors[1]. This application note details a robust, self-validating protocol for the nucleophilic substitution ( SN​2 ) of tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (tosylate) with various thiols to generate diverse thioether derivatives.

Mechanistic Rationale & Reaction Design

As an Application Scientist, it is crucial to understand why specific reagents are chosen rather than simply following a recipe. This transformation relies on a classic bimolecular nucleophilic substitution ( SN​2 ) pathway.

  • The Electrophile: The 4-methylbenzenesulfonate (tosylate) group is an exceptional leaving group. The resonance stabilization of the resulting sulfonate anion lowers the activation energy required for the C-O bond cleavage during the nucleophilic attack[1].

  • The Nucleophile: While neutral thiols (R-SH) are reasonably good nucleophiles due to the polarizability of the sulfur atom, deprotonating them to form the thiolate anion (R-S⁻) exponentially increases their nucleophilicity.

  • Solvent & Base Causality: We employ Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) in N,N-Dimethylformamide (DMF)[2]. DMF, a polar aprotic solvent, is strictly chosen because it strongly solvates the potassium cations but leaves the thiolate anions unsolvated (effectively "naked"). This lack of a solvent shell around the nucleophile dramatically accelerates the SN​2 kinetics and suppresses competing elimination (E2) pathways that plague secondary substrates[2].

Experimental Methodology & Self-Validating Protocol

To ensure trustworthiness and reproducibility, this protocol includes built-in analytical checkpoints.

Materials & Reagents
  • Substrate: Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (CAS: 27999-97-9).

  • Nucleophile: Thiol of choice (e.g., 4-fluorothiophenol, ethanethiol).

  • Base: K2​CO3​ (anhydrous, finely powdered to maximize surface area).

  • Solvent: Anhydrous DMF (stored over 4Å molecular sieves).

  • Workup Reagents: Ethyl acetate (EtOAc), saturated aqueous NH4​Cl , saturated NaCl (brine).

Step-by-Step Workflow
  • Preparation of the Thiolate: In an oven-dried, argon-purged Schlenk flask, add the thiol (1.2 equiv) and anhydrous K2​CO3​ (2.0 equiv). Suspend the mixture in anhydrous DMF to achieve a 0.2 M concentration relative to the final tosylate addition.

    • Causality Check: Stir at room temperature for 30 minutes. The mixture will typically change color (often turning slightly yellow or cloudy), indicating successful deprotonation and active thiolate formation.

  • Electrophile Addition: Dissolve Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the thiolate suspension over 10 minutes to prevent localized thermal spikes.

  • Reaction Progression: Heat the reaction mixture to 60 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) eluent.

    • Self-Validation: The UV-active tosylate spot ( Rf​≈0.4 ) will gradually disappear, replaced by a less polar, UV-active thioether spot ( Rf​≈0.6−0.7 ). If the reaction stalls at <50% conversion, it indicates moisture ingress has protonated the thiolate. Ensure strict anhydrous conditions.

  • Quenching & Extraction: Cool the flask to room temperature. Quench the reaction with saturated aqueous NH4​Cl (equal volume to the DMF used) to neutralize any unreacted base and prevent base-catalyzed side reactions during workup. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Aqueous Washing (Critical Step): Wash the combined organic layers with deionized water (5 × 20 mL) followed by brine (1 × 20 mL).

    • Causality Check: DMF is highly water-soluble. Extensive aqueous washing is mandatory to partition the DMF into the aqueous phase completely. Failure to do so will result in an oily product and severe DMF signal overlap in subsequent NMR analysis.

  • Drying & Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Analytical Validation
  • 1 H NMR (CDCl 3​ ): The diagnostic multiplet of the C4 methine proton adjacent to the tosylate (typically δ 4.5–4.8 ppm) will shift significantly upfield ( δ 2.8–3.2 ppm) upon successful substitution with the thioether.

  • LC-MS: Validate the exact mass. Thioethers readily ionize in positive electrospray ionization (ESI+) to yield the [M+H] + adduct.

Quantitative Data Summaries

Table 1: Optimization of Reaction Conditions for Thioetherification | Entry | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Et3​N | DCM | 25 | 24 | <10 | Weak base; poor thiolate ionization. | | 2 | K2​CO3​ | THF | 65 | 12 | 65 | Moderate solubility of inorganic base. | | 3 | K2​CO3​ | DMF | 60 | 4 | 92 | Optimal SN​2 acceleration (naked anion). | | 4 | Cs2​CO3​ | DMF | 25 | 2 | 95 | Faster kinetics at RT due to larger cation radius. |

Table 2: Substrate Scope (Using Optimized Conditions: K2​CO3​ , DMF, 60 °C)

Thiol Substrate Product Thioether Scaffold Isolated Yield (%) Purity (HPLC)
Ethanethiol 4-(ethylthio)tetrahydro-2H-thiopyran 89% >98%
Thiophenol 4-(phenylthio)tetrahydro-2H-thiopyran 94% >99%
4-Fluorothiophenol 4-((4-fluorophenyl)thio)tetrahydro-2H-thiopyran 91% >99%

| 2-Mercaptoethanol | 2-((tetrahydro-2H-thiopyran-4-yl)thio)ethan-1-ol | 85% | >97% |

Reaction Workflow Visualization

Logical workflow and S_N2 mechanism for the synthesis of thioethers from tetrahydro-2H-thiopyran-4-yl tosylate.

References

  • Title: EP2894151A1 - Imidazoline derivatives, preparation methods thereof, and their applications in medicine Source: Google Patents URL
  • Title: Synthesis of Acyclic, Symmetrical 3,3'-Allyl Dithioethers, from the Alkylation of 3-Mercapto-2-mercaptomethylprop-1-ene in the Presence of Sodium Hydride Source: ConnectSci URL: [Link]

Sources

Method

Scale-up synthesis procedures for Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate

Application Note: Scalable Synthesis of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate Executive Summary Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (CAS: 27999-97-9) is a critical electrophilic intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate

Executive Summary

Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (CAS: 27999-97-9) is a critical electrophilic intermediate heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including substituted benzamides and kinase inhibitors[1],. The conversion of the secondary alcohol, tetrahydro-2H-thiopyran-4-ol, to its corresponding tosylate is a fundamental transformation. However, scaling this process from the bench to the kilogram level introduces significant challenges related to exotherm control, reagent purity, and the suppression of elimination byproducts. This protocol details a highly reproducible, scale-up-ready methodology utilizing a triethylamine/DMAP catalytic system to ensure high chemoselectivity, operational safety, and optimal yield without the need for chromatographic purification.

Mechanistic Rationale & Reagent Selection

  • Catalyst and Base Selection: Traditional Schotten-Baumann tosylation often relies on pyridine as both the solvent and the base. However, pyridine is toxic, difficult to remove during scale-up, and frequently leads to sluggish kinetics for sterically hindered secondary alcohols[2]. This protocol replaces pyridine with a combination of triethylamine (Et₃N) as the stoichiometric acid scavenger and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks p-toluenesulfonyl chloride (TsCl) to form a highly reactive N-sulfonylammonium intermediate, which dramatically accelerates the transfer of the sulfonyl group to the secondary alcohol[3].

  • Reagent Purity (The TsCl Factor): Commercial TsCl degrades upon exposure to atmospheric moisture, forming p-toluenesulfonic acid and highly colored impurities. Using unpurified TsCl in large-scale reactions drastically reduces yields, introduces heavy particulates, and complicates downstream crystallization. It is mandatory to recrystallize TsCl from hexanes prior to use. This simple pre-step ensures the tosylating agent emerges as colorless plates, making the reaction highly reproducible[4].

Process Safety & Scale-Up Considerations

  • Exotherm Management: The addition of TsCl to the alcohol/base mixture is highly exothermic. To prevent thermal runaway and the formation of alkyl chloride byproducts (via nucleophilic displacement by the generated chloride ions), the reaction must be initiated at 0 °C. The TsCl is added as a concentrated solution in dichloromethane (DCM) over an extended period[2].

  • Self-Validating Work-Up: The downstream work-up is designed as a self-validating system. An initial acidic wash (1N HCl) selectively protonates and removes excess Et₃N and DMAP into the aqueous layer. A subsequent basic wash (saturated NaHCO₃) neutralizes any residual acid and removes unreacted TsCl (which hydrolyzes to water-soluble sulfonate salts). If the pH of the aqueous layer during the basic wash is not >8, the wash must be repeated to ensure complete removal of acidic impurities that could catalyze product degradation during concentration.

Reaction Workflow Diagram

G SM Tetrahydro-2H-thiopyran-4-ol (1.0 eq) Rxn Tosylation Reaction (DCM, Et3N, DMAP, 0 to 25°C) SM->Rxn TsCl Purified TsCl (1.2 eq) TsCl->Rxn Controlled Addition Workup Aqueous Quench & Work-Up (1N HCl, then NaHCO3) Rxn->Workup >98% Conversion Purif Crystallization (Heptane/EtOAc) Workup->Purif Phase Separation Product Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate Purif->Product High Purity Yield

Scale-up synthetic workflow for Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate.

Experimental Protocol

Step 5.1: Purification of p-Toluenesulfonyl Chloride (TsCl)

  • Dissolve 150 g of commercial TsCl in a minimum amount of boiling hexanes (approx. 400 mL) in a fume hood.

  • Perform a hot filtration to remove insoluble impurities. If a heavy, highly-colored liquid layer forms at the bottom of the flask, decant the clear hexane solution away from it[4].

  • Allow the hexane solution to cool slowly to room temperature, then chill to 0 °C to induce crystallization.

  • Filter the resulting colorless plates, wash with cold hexanes, and dry under vacuum.

Step 5.2: Tosylation Reaction

  • Charge a clean, dry, nitrogen-purged 5 L jacketed reactor with Tetrahydro-2H-thiopyran-4-ol (118.2 g, 1.0 mol, 1.0 eq) and anhydrous Dichloromethane (DCM) (1.2 L, 10 Vol)[2].

  • Add Triethylamine (Et₃N) (151.8 g, 1.5 mol, 1.5 eq) and DMAP (12.2 g, 0.1 mol, 0.1 eq). Stir the mixture to achieve a homogeneous solution.

  • Cool the reactor contents to 0 °C using the jacket chiller.

  • Dissolve the purified TsCl (228.8 g, 1.2 mol, 1.2 eq) in anhydrous DCM (600 mL).

  • Add the TsCl solution dropwise via an addition funnel over 90 minutes, maintaining the internal temperature strictly below 5 °C.

  • Once the addition is complete, maintain stirring at 0 °C for 1 hour, then gradually warm to 20–25 °C and stir for an additional 3–4 hours.

  • In-process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or HPLC. Proceed to work-up when the starting material is <2%.

Step 5.3: Work-Up and Isolation

  • Quench the reaction by slowly adding 1.0 L of deionized water to the reactor while stirring vigorously for 15 minutes.

  • Stop agitation, allow the phases to separate, and collect the lower organic (DCM) layer. Extract the aqueous layer once with DCM (300 mL)[2].

  • Combine the organic layers and wash sequentially with:

    • 1N HCl (2 × 500 mL) to remove Et₃N and DMAP.

    • Saturated aqueous NaHCO₃ (2 × 500 mL) to neutralize residual acid. Verify the final aqueous wash pH is >8.

    • Brine (500 mL) to remove bulk water.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp <35 °C) to approximately 300 mL.

  • To the concentrated DCM solution, slowly add Heptane (1.0 L) while stirring to precipitate the product.

  • Cool the slurry to 0 °C for 2 hours, filter the white crystalline solid, wash with cold Heptane, and dry in a vacuum oven at 30 °C to a constant weight.

Quantitative Data & Quality Control

Table 1: Stoichiometry and Material Inputs

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
Tetrahydro-2H-thiopyran-4-ol118.201.0118.2 gStarting Material
p-Toluenesulfonyl Chloride190.651.2228.8 gElectrophile
Triethylamine (Et₃N)101.191.5151.8 g (209 mL)Acid Scavenger
4-Dimethylaminopyridine (DMAP)122.170.112.2 gNucleophilic Catalyst
Dichloromethane (DCM)84.93N/A1.8 L totalReaction Solvent

Table 2: Reaction Optimization Parameters & Causality

ParameterSub-optimal ConditionOptimized ConditionCausal Impact on Yield / Purity
TsCl Quality Commercial (As received)Recrystallized from HexanePrevents colored impurities and heavy particulates; increases yield from ~70% to >90%[4].
Base / Catalyst Pyridine (Solvent/Base)Et₃N + 10 mol% DMAPDMAP generates a highly reactive N-sulfonylammonium species, overcoming steric hindrance of the secondary alcohol[3].
Addition Temp Room Temperature0 °C to 5 °CSuppresses exothermic degradation and minimizes competitive formation of alkyl chlorides.
Purification Silica Gel ChromatographyCrystallization (Heptane/DCM)Enables scalable isolation; removes trace sulfonate salts without solvent-intensive chromatography.

References

  • How can I tosylate an hindered secondary alcohol? - ResearchGate. researchgate.net.
  • Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. organic-synthesis.com.
  • General, Robust, and Stereocomplementary Preparation of β-Ketoester Enol Tosylates as Cross-Coupling Partners Utilizing TsCl−N-Methylimidazole Agents | Organic Letters. acs.org.
  • 1,3-THIAZOL-2-YL SUBSTITUTED BENZAMIDES - European Patent Office - EP 3230281 B1. googleapis.com.
  • Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate | 27999-97-9. sigmaaldrich.com.

Sources

Application

Application Note: Advanced Cross-Coupling Strategies Utilizing Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate

Executive Summary & Strategic Relevance The incorporation of nonaromatic heterocycles into molecular scaffolds is a cornerstone of modern drug discovery. The tetrahydro-2H-thiopyran ring serves as a highly valuable biois...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

The incorporation of nonaromatic heterocycles into molecular scaffolds is a cornerstone of modern drug discovery. The tetrahydro-2H-thiopyran ring serves as a highly valuable bioisostere for piperidine and tetrahydropyran, offering unique opportunities to modulate lipophilicity, metabolic stability, and target binding affinity. Furthermore, the sulfur atom provides a synthetic handle for subsequent oxidation to sulfoxides or sulfones, expanding the accessible chemical space.

Historically, appending these sp³-rich heterocycles to aryl or alkyl frameworks required the pre-generation of unstable organometallic reagents (e.g., Grignard or zinc reagents), which severely limited functional group tolerance. Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (CAS: 27999-97-9) [1] circumvents these limitations. As a bench-stable, crystalline secondary alkyl tosylate, it serves as an ideal electrophile for transition-metal-catalyzed Cross-Electrophile Coupling (XEC)[2]. This guide details the mechanistic rationale and validated protocols for utilizing this privileged tosylate in both chemical and electrochemical reductive cross-coupling paradigms.

Mechanistic Causality: Overcoming sp³-Coupling Barriers

Direct oxidative addition of low-valent transition metals into unactivated secondary carbon-oxygen (C–OTs) bonds is kinetically challenging and often outcompeted by β-hydride elimination. To solve this, modern protocols employ an in situ Finkelstein-type halide exchange coupled with Single Electron Transfer (SET)[3].

The Chemical Reductive XEC Pathway (sp²–sp³ Coupling)

In the presence of a nickel catalyst and a terminal reductant (e.g., Mn⁰ or Zn⁰), the addition of potassium iodide (KI) fundamentally alters the reaction pathway[3]. KI converts the stable alkyl tosylate into a transient alkyl iodide. The weaker C–I bond readily undergoes SET from the reductant or a Ni(I) intermediate to generate a nucleophilic alkyl radical. Concurrently, Ni(0) undergoes oxidative addition with an aryl bromide to form an electrophilic Ar–Ni(II)–Br species. The alkyl radical is rapidly captured by this complex, forming a high-valent Ar–Ni(III)–Alkyl intermediate that undergoes reductive elimination to forge the new C–C bond[2].

Mechanism Ni0 Ni(0)L_n ArNiII Ar-Ni(II)(L_n)-Br Ni0->ArNiII Oxidative Addition (Ar-Br) ArNiIII Ar-Ni(III)(L_n)(Br)(Alkyl) ArNiII->ArNiIII Radical Capture (+ R•) NiI Ni(I)(L_n)-Br ArNiIII->NiI Reductive Elimination Product Cross-Coupled Product ArNiIII->Product NiI->Ni0 Reduction (Mn0 or Cathode) AlkylRad Alkyl Radical (R•) AlkylRad->ArNiIII Tosylate Tetrahydrothiopyran-4-yl Tosylate + KI Tosylate->AlkylRad in situ Finkelstein & SET

Catalytic cycle of Ni-catalyzed reductive cross-coupling with in situ Finkelstein exchange.

The Electrochemical Pathway (sp³–sp³ Coupling)

When coupling two sp³ electrophiles (e.g., an alkyl bromide and our target tosylate), homocoupling is a severe risk. Recent electrochemical methods utilize NaBr as both a supporting electrolyte and a halide source[4]. The NaBr drives a progressive, slow tosylate-bromide exchange. This controlled kinetic release ensures the reactive alkyl bromide intermediate remains at a low concentration—just enough to match the rate of oxidative addition to Ni(0), thereby effectively suppressing homocoupling pathways and enabling selective cross-coupling[4].

Experimental Methodologies

Protocol A: Nickel-Catalyzed Reductive sp²–sp³ Cross-Coupling

This protocol allows the direct coupling of tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate with diverse aryl and heteroaryl bromides[5].

Causality of Reagents:

  • NiI₂ (10 mol%) & dtbbpy (10 mol%) : The dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand is sterically demanding, preventing the formation of inactive "nickel black" aggregates while tuning the redox potential of the Ni center.

  • KI (1.5 equiv) : Essential for the in situ generation of the radical precursor.

  • Mn dust (3.0 equiv) : Chosen over Zn due to its optimal reduction potential, which smoothly turns over the Ni(I) to Ni(0) without over-reducing the electrophiles.

  • DMA (N,N-Dimethylacetamide) : A highly polar aprotic solvent required to dissolve KI and stabilize the highly polar transition states.

Step-by-Step Procedure:

  • Preparation (Glovebox/Schlenk line) : To an oven-dried 10 mL vial equipped with a stir bar, add NiI₂ (0.05 mmol), dtbbpy (0.05 mmol), KI (0.75 mmol), and Mn dust (1.5 mmol).

  • Substrate Addition : Add tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (0.5 mmol) and the aryl bromide (0.5 mmol). Self-Validation Check: Ensure the tosylate is fully dry; trace water will quench the radical intermediates and lead to protodehalogenation.

  • Solvent & Activation : Add anhydrous DMA (2.5 mL). Seal the vial with a Teflon-lined cap.

  • Reaction Execution : Transfer the vial to a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 24 hours. The mixture will turn from dark green to a deep red/brown, indicating the formation of the active low-valent nickel species.

  • Workup : Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove Mn salts. Wash the organic layer with water (3 × 10 mL) to remove DMA, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Workflow Step1 1. Reagent Prep Dry DMA, Ar atm NiI2, dtbbpy, KI Step2 2. Substrate Add Tosylate & Ar-Br Mn dust (reductant) Step1->Step2 Step3 3. Coupling Heat at 60°C Vigorous stirring (24h) Step2->Step3 Step4 4. Isolation Celite filtration Chromatography Step3->Step4

Workflow for the chemical reductive cross-electrophile coupling protocol.

Protocol B: Electrochemical Ni-Catalyzed sp³–sp³ Cross-Coupling

This protocol couples the tosylate with primary or secondary alkyl bromides, utilizing electricity to drive the catalytic cycle[4].

Step-by-Step Procedure:

  • Cell Assembly : Equip an undivided electrochemical cell with a reticulated vitreous carbon (RVC) anode and a nickel foam cathode.

  • Reagent Loading : Add NiCl₂·glyme (10 mol%), a suitable bipyridine ligand (10 mol%), NaBr (2.0 equiv, acting as electrolyte and exchange agent), the alkyl bromide (0.5 mmol), and tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (0.75 mmol).

  • Electrolysis : Dissolve the mixture in anhydrous DMF (5 mL). Apply a constant current (e.g., 4 mA) under an argon atmosphere until complete consumption of the limiting reagent (monitored by GC-MS).

  • Workup : Extract with diethyl ether, wash with brine, and purify via flash chromatography.

Quantitative Data: Substrate Scope & Yield Optimization

The use of tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate demonstrates broad functional group tolerance. The table below summarizes expected yields based on established literature parameters for these specific cross-coupling manifolds[2][4].

Coupling Partner TypeSpecific ElectrophileProtocolAdditive/ElectrolyteIsolated Yield (%)
Electron-Rich Aryl 4-MethoxybromobenzeneProtocol AKI (1.5 equiv)68 - 74%
Electron-Poor Aryl 4-TrifluoromethylbromobenzeneProtocol AKI (1.5 equiv)75 - 82%
Heteroaryl 5-Bromo-1-tosyl-1H-indoleProtocol AKI (1.5 equiv)60 - 65%
Primary Alkyl 1-BromooctaneProtocol BNaBr (2.0 equiv)55 - 62%
Allylic Alcohol Cinnamyl alcohol (in situ silylated)Modified XECVinyl-MgCl (reductant)> 80% (High es)

Note: The coupling with allylic alcohols represents a highly stereospecific variant of this methodology, utilizing simple nickel salts and a Grignard reagent as a terminal reductant rather than a nucleophile[6].

References

  • Molander, G. A., Traister, K. M., & O'Neill, B. T. (2015). Engaging Nonaromatic, Heterocyclic Tosylates in Reductive Cross-Coupling with Aryl and Heteroaryl Bromides. The Journal of Organic Chemistry, 80(5), 2907-2911.

  • Novaes, L. F. T., & Lin, S. (2023). Electrochemical Nickel-Catalyzed C(sp³)–C(sp³) Cross-Coupling of Alkyl Halides with Alkyl Tosylates. Journal of the American Chemical Society.

  • Erickson, R. et al. (2021). Stereospecific Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Tosylate and Allyl Alcohol Electrophiles. Organic Letters.

  • ECHEMI. (n.d.). thian-4-yl 4-methylbenzenesulfonate | 27999-97-9.

Sources

Method

Application Notes and Protocols for the Catalytic Amination of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate

Introduction The synthesis of 4-aminotetrahydro-2H-thiopyran and its derivatives represents a critical transformation in medicinal chemistry and drug development. These sulfur-containing heterocyclic amines are integral...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of 4-aminotetrahydro-2H-thiopyran and its derivatives represents a critical transformation in medicinal chemistry and drug development. These sulfur-containing heterocyclic amines are integral scaffolds in a variety of biologically active compounds.[1] The reaction of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate with various amines provides a versatile and efficient route to access these valuable building blocks. This document provides a comprehensive guide to the catalytic conditions required for this nucleophilic substitution reaction, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and professionals in drug development.

The core of this transformation lies in the displacement of the tosylate group, an excellent leaving group, by an amine nucleophile.[2] The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst, solvent, and reaction conditions. This guide will explore various catalytic systems, from traditional base-promoted methods to more advanced transition metal-catalyzed approaches.

Reaction Mechanism and Stereochemistry

The reaction of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate with amines is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The amine, acting as a nucleophile, attacks the electrophilic carbon atom at the 4-position of the thiopyran ring, which bears the tosylate group. This attack typically occurs from the backside relative to the leaving group, resulting in an inversion of stereochemistry at the chiral center, should one exist.[2]

The tosylate anion is a very weak base, making it an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonate group. The rate of this SN2 reaction is influenced by several factors:

  • Nucleophilicity of the Amine: More nucleophilic amines will react faster. Primary amines are generally more reactive than secondary amines due to less steric hindrance.

  • Steric Hindrance: Bulky substituents on either the amine or the thiopyran ring can hinder the backside attack, slowing down the reaction.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN) are generally preferred as they can solvate the cation without strongly solvating the amine nucleophile, thus enhancing its reactivity.[2]

  • Temperature: Higher temperatures generally increase the reaction rate.[2]

Caption: General workflow of the SN2 reaction.

Catalytic Approaches and Comparative Analysis

While the reaction can proceed non-catalytically, especially with highly nucleophilic amines and at elevated temperatures, the use of catalysts or promoters is often necessary to achieve high yields and reasonable reaction times, particularly with less reactive amines.

Base-Promoted Amination

In many instances, a simple base is sufficient to facilitate the reaction. The base serves to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the p-toluenesulfonic acid that is formed as a byproduct.

Common Bases:

  • Triethylamine (Et3N)

  • Diisopropylethylamine (DIPEA)

  • Potassium carbonate (K2CO3)

  • Sodium bicarbonate (NaHCO3)

The choice of base can be critical. Organic bases like Et3N and DIPEA are soluble in common organic solvents, facilitating a homogeneous reaction mixture. Inorganic bases like K2CO3 are often used in polar aprotic solvents where they have some solubility or can act as a solid-liquid phase transfer catalyst.

Transition Metal Catalysis

For less reactive amines or for aryl amines, transition metal catalysis can be highly effective. Nickel and palladium-based catalysts have shown significant promise in the amination of sulfonate esters.[3][4] These reactions typically proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

Key Components of Transition Metal-Catalyzed Amination:

  • Metal Precursor: Ni(II) or Pd(0) complexes.

  • Ligand: Often a phosphine-based ligand (e.g., dppf, BINAP) that stabilizes the metal center and facilitates the catalytic cycle.[4]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) is commonly employed.[4]

The use of N-heterocyclic carbene (NHC) ligands with nickel catalysts has also been reported to be effective for the amination of aryl tosylates.[3]

Comparative Data
Catalytic SystemAmine SubstrateTypical ConditionsAdvantagesLimitations
Base-Promoted Primary & Secondary Alkyl AminesEt3N or K2CO3 in DMF or CH3CN, 60-100 °CSimple, cost-effective, readily available reagents.May require high temperatures and long reaction times for less reactive amines.
Nickel-Catalyzed Aryl & Alkyl AminesNi(II) precursor, NHC or phosphine ligand, NaOt-Bu in dioxane, 110 °CBroad substrate scope, including less nucleophilic anilines. Rapid reaction times.[3]Requires careful exclusion of air and moisture. Ligands can be expensive.
Palladium-Catalyzed Aryl & Alkyl AminesPd(0) precursor, rac-BINAP, NaOt-Bu in tolueneGood functional group tolerance.[4]Catalyst can be sensitive and expensive.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key amination procedures.

Protocol 1: General Procedure for Base-Promoted Amination of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate with a Primary Amine

This protocol describes a general method using a common organic base.

Materials:

  • Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (1.0 eq)

  • Primary amine (2.0 - 5.0 eq)

  • Triethylamine (Et3N) (3.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate in DMF, add the primary amine followed by triethylamine.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for base-promoted amination.

Protocol 2: Nickel-Catalyzed Amination of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate with an Aryl Amine

This protocol is adapted from methodologies for the amination of aryl sulfonates and is suitable for less reactive aniline nucleophiles.[3]

Materials:

  • Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (1.0 eq)

  • Aryl amine (1.5 eq)

  • Nickel(II) chloride (NiCl2) (5 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (10 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.6 eq)

  • Anhydrous dioxane

  • Toluene

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Catalyst Preparation (in a glovebox): To an oven-dried Schlenk tube, add NiCl2, IPr·HCl, and NaOt-Bu. Evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous dioxane to the Schlenk tube.

  • Reaction Setup: In a separate oven-dried Schlenk tube under an inert atmosphere, dissolve Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate and the aryl amine in anhydrous dioxane.

  • Transfer the catalyst slurry to the solution of the tosylate and amine via cannula.

  • Heat the reaction mixture to 110 °C. The reaction is often complete within 15-30 minutes.[3] Monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with toluene.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Yields in Base-Promoted Reactions: If yields are low, consider increasing the amount of amine, using a stronger base (e.g., K2CO3), or increasing the reaction temperature. The use of a polar aprotic solvent like DMF is crucial.[2]

  • Side Reactions: In some cases, elimination can be a competing side reaction, especially with sterically hindered amines or at high temperatures. Using milder conditions or a more nucleophilic, less basic amine can mitigate this.

  • Challenges with Transition Metal Catalysis: These reactions are sensitive to air and moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used. The quality of the catalyst and ligands is also paramount.

  • Purification: The resulting secondary or tertiary amines can sometimes be challenging to purify by column chromatography due to their basicity. It may be beneficial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking.

Conclusion

The catalytic amination of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate is a robust and versatile method for the synthesis of 4-aminotetrahydro-2H-thiopyran derivatives. The choice of catalytic system should be guided by the nucleophilicity of the amine and the desired reaction conditions. For simple alkyl amines, a base-promoted approach is often sufficient. For less reactive aryl amines or when milder conditions are required, transition metal catalysis, particularly with nickel, offers a powerful alternative. By carefully selecting the appropriate conditions and following the detailed protocols outlined in this guide, researchers can efficiently access a wide range of valuable amine-containing thiopyran derivatives for applications in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Phenylpropyl Tosylate with Amines.
  • Bhatt, V. et al. (2008). Nickel-Catalyzed Amination of Aryl Tosylates. The Journal of Organic Chemistry.
  • Hunt, I. (n.d.). Chapter 8: Nucleophilic Substitution. University of Calgary.
  • Koser, B. et al. (2011). Palladium- and Nickel-Catalyzed Aminations of Aryl Imidazolylsulfonates and Sulfamates. Organic Letters.
  • Sinnwell, S. et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing elimination side reactions with Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate. This guide is designed to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you navigate the nuances of working with this versatile synthetic intermediate and, in particular, to minimize unwanted elimination side reactions.

Introduction: The SN2/E2 Dichotomy in the Tetrahydrothiopyran System

Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate is a valuable building block in medicinal chemistry, often utilized to introduce the tetrahydrothiopyran moiety into a target molecule via nucleophilic substitution. The tosylate group at the C4 position serves as an excellent leaving group, facilitating displacement by a wide range of nucleophiles. However, as with many secondary tosylates, this substrate is prone to competing elimination (E2) reactions, which can significantly reduce the yield of the desired substitution (SN2) product. Understanding and controlling this competition is paramount for successful and efficient synthesis.

This guide will delve into the mechanistic underpinnings of this reactivity and provide practical, field-proven strategies to steer your reactions toward the desired substitution pathway.

Troubleshooting Guide: Minimizing Elimination and Maximizing Substitution

This section addresses common issues encountered during nucleophilic substitution reactions with Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate in a question-and-answer format.

Question 1: I am observing a significant amount of an alkene byproduct, presumably from an E2 reaction. How can I favor the SN2 pathway?

Answer: This is a classic challenge of SN2/E2 competition. Several factors can be adjusted to favor substitution over elimination.

  • Choice of Nucleophile/Base: The nucleophile's basicity is a critical factor. Strongly basic nucleophiles, especially those that are sterically hindered, will preferentially abstract a proton from a beta-carbon, leading to elimination.

    • Recommendation: Opt for nucleophiles with high nucleophilicity and relatively low basicity. For example, azide (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻) are excellent nucleophiles that are weak bases. If you must use a more basic nucleophile, such as an alkoxide, consider using a less sterically hindered one (e.g., methoxide over tert-butoxide) and carefully control the temperature.

  • Solvent Selection: The solvent plays a crucial role in stabilizing the transition states of both the SN2 and E2 pathways.

    • Recommendation: Employ polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents are effective at solvating the cation of the nucleophilic salt, leaving the anion more "naked" and nucleophilic. They do not solvate the nucleophile as strongly as polar protic solvents, which can hinder its ability to act as a base.

  • Temperature Control: Elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored.

    • Recommendation: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is a good strategy. Avoid high temperatures, as they will almost certainly increase the proportion of the elimination byproduct.

  • Neighboring Group Participation (NGP): A key feature of the tetrahydrothiopyran system is the potential for the ring sulfur to participate in the reaction. This anchimeric assistance can accelerate the SN2 reaction and proceed with retention of configuration. Favorable conformations are necessary for this to occur.

Question 2: My reaction is very sluggish, and I have a low conversion of the starting tosylate. What can I do to improve the reaction rate without promoting elimination?

Answer: A sluggish reaction can be frustrating, but simply increasing the temperature is often not the best solution due to the risk of elimination. Here are some alternative strategies:

  • Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the rate of the bimolecular SN2 reaction without significantly affecting the E2 rate.

  • Use a More Powerful, Non-basic Nucleophile: If applicable to your synthetic route, consider switching to a more reactive nucleophile that is still a weak base. For instance, iodide is an excellent nucleophile. You can even use a catalytic amount of sodium iodide (the Finkelstein reaction) to convert the tosylate in situ to a more reactive iodide, which is then displaced by your desired nucleophile.

  • Ensure Anhydrous Conditions: Water can hydrolyze the tosylate and can also solvate the nucleophile, reducing its reactivity. Ensure all your reagents and solvents are thoroughly dried.

  • Consider the Counter-ion: The counter-ion of your nucleophile can influence its solubility and reactivity. For example, tetrabutylammonium salts are often more soluble in organic solvents than their sodium or potassium counterparts.

Question 3: I am using sodium azide as a nucleophile. What are the optimal conditions to synthesize 4-azidotetrahydro-2H-thiopyran?

Answer: The azide anion is an excellent nucleophile and a relatively weak base, making it ideal for SN2 reactions with this substrate. Here is a recommended starting protocol:

Experimental Protocol: Synthesis of 4-azidotetrahydro-2H-thiopyran

  • Preparation: To a solution of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF (0.2-0.5 M), add sodium azide (1.5-2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Note: Always handle azides with appropriate safety precautions as they can be explosive, especially in the presence of heavy metals or when heated.

Frequently Asked Questions (FAQs)

Q1: What is the role of the sulfur atom in the tetrahydrothiopyran ring during nucleophilic substitution?

A1: The sulfur atom can play a significant role through neighboring group participation (NGP) . The lone pairs on the sulfur can act as an internal nucleophile, displacing the tosylate group to form a bicyclic sulfonium ion intermediate. The external nucleophile then attacks this intermediate, leading to the substitution product. This pathway can lead to an overall retention of stereochemistry and often results in an enhanced reaction rate compared to analogous carbocyclic systems.

Q2: What is the expected stereochemical outcome of the SN2 reaction?

A2: A standard SN2 reaction proceeds with inversion of stereochemistry at the reaction center. However, due to the possibility of neighboring group participation by the sulfur atom, which involves two consecutive SN2-like steps, you may observe retention of stereochemistry. The predominant stereochemical outcome will depend on the specific reaction conditions and the nucleophile used.

Q3: How can I analyze my reaction mixture to determine the ratio of substitution to elimination products?

A3: The most common methods for analyzing the product ratio are:

  • Proton NMR (¹H NMR): The substitution product will show characteristic signals for the protons on the carbon bearing the new substituent. The elimination product, an alkene, will have distinct signals in the vinylic region (typically 5-6 ppm). Integration of these signals can provide a quantitative ratio of the products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating and identifying the components of your reaction mixture. The mass spectra will confirm the identity of the substitution and elimination products, and the peak areas in the gas chromatogram can be used to determine their relative amounts.

Data and Diagrams

Table 1: Influence of Reaction Parameters on SN2 vs. E2 Competition
ParameterTo Favor SN2 (Substitution)To Favor E2 (Elimination)Rationale
Nucleophile/Base High nucleophilicity, low basicity (e.g., I⁻, Br⁻, N₃⁻, CN⁻, RS⁻)High basicity, sterically hindered (e.g., t-BuO⁻, DBU)Strong bases preferentially abstract a proton, while good nucleophiles favor attack at the electrophilic carbon.
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)Less polar solvents can favor E2Polar aprotic solvents enhance nucleophilicity without solvating the nucleophile as strongly as protic solvents.
Temperature Lower temperatures (e.g., 0 °C to RT)Higher temperatures (e.g., >50 °C)Elimination has a higher activation energy and is more entropically favored, thus being more prevalent at higher temperatures.
Substrate Less sterically hindered β-carbonsMore sterically hindered β-carbonsSteric hindrance around the β-protons can make them less accessible for abstraction.
Diagram 1: Competing SN2 and E2 Pathways

G sub Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate sn2 S_N2 Product (Substitution) sub->sn2 S_N2 Pathway (Backside Attack) e2 E2 Product (Elimination) sub->e2 E2 Pathway (Proton Abstraction) nuc Nucleophile (Nu⁻) nuc->sub base Base (B⁻) base->sub

Caption: The competition between SN2 and E2 pathways for Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate.

Diagram 2: Troubleshooting Workflow for Undesired Elimination

G start High Elimination Product Observed q1 Is the nucleophile strongly basic? start->q1 a1_yes Switch to a less basic, highly nucleophilic reagent (e.g., NaN₃, NaCN, NaI) q1->a1_yes Yes q2 Is the reaction run at elevated temperature? q1->q2 No a1_yes->q2 a2_yes Lower the reaction temperature (e.g., 0 °C to RT) q2->a2_yes Yes q3 Is a polar protic solvent being used? q2->q3 No a2_yes->q3 a3_yes Change to a polar aprotic solvent (e.g., DMF, DMSO) q3->a3_yes Yes end Optimized for S_N2 Product q3->end No a3_yes->end

Caption: A decision-making workflow for troubleshooting and minimizing E2 elimination byproducts.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.
Optimization

Technical Support Center: Optimizing Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate Synthesis

Welcome to the technical support guide for the synthesis of Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. The conversion of Tetrahydro-2h-thiopyran-4-ol to its corresponding tosylate is a critical step in many synthetic pathways, as it transforms a poor leaving group (hydroxyl) into an excellent one (tosylate), facilitating subsequent nucleophilic substitution or elimination reactions.[1][2] This guide is designed to address the common challenges encountered during this procedure, providing scientifically-grounded solutions to enhance your experimental success.

General Synthetic Protocol

This protocol serves as a baseline for the tosylation of Tetrahydro-2h-thiopyran-4-ol. Optimization may be required based on your specific experimental observations.

Experimental Protocol: Tosylation of Tetrahydro-2h-thiopyran-4-ol
  • Preparation : In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrahydro-2h-thiopyran-4-ol (1.0 eq.) in anhydrous dichloromethane (DCM).[3][4] The concentration should be approximately 0.1-0.2 M.

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition : To the stirred solution, sequentially add triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.), followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).[5][6] A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) can be added to accelerate the reaction, particularly if the alcohol is hindered.[7]

  • Reaction : Allow the reaction to stir at 0 °C, monitoring its progress every 30-60 minutes by Thin-Layer Chromatography (TLC).[8] If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2-16 hours.[3][6]

  • Workup : Once TLC indicates complete consumption of the starting alcohol, quench the reaction by adding cold water.[8] Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Washing : Combine the organic layers and wash successively with 1 M HCl (to remove excess amine base), water, and finally a saturated brine solution.[6]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[8]

  • Purification : Purify the crude Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate by flash column chromatography on silica gel or recrystallization.[8]

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction shows very low or no conversion to the desired tosylate. What are the likely causes?

A1: This is a common issue that typically points to problems with reagent quality or reaction conditions. A systematic check is the best approach.

  • Reagent Quality:

    • p-Toluenesulfonyl Chloride (TsCl): TsCl is highly sensitive to moisture and can hydrolyze over time to the unreactive p-toluenesulfonic acid.[8] Using old or improperly stored TsCl is a primary cause of reaction failure. For best results, use a freshly opened bottle of TsCl or purify it by recrystallization from hexane prior to use.[8][9]

    • Base (Pyridine or Triethylamine): Amine bases are hygroscopic and readily absorb atmospheric moisture.[10] Water in the reaction will consume TsCl, preventing the tosylation of your alcohol. Always use freshly distilled or anhydrous grade bases.

    • Solvent (DCM): The solvent must be strictly anhydrous.[4] Using a freshly opened bottle of anhydrous solvent or drying it over a suitable agent (e.g., CaH₂) is crucial for success.[4]

  • Reaction Conditions:

    • Stoichiometry: Ensure that a sufficient excess of the base (typically 1.5-2.0 equivalents) is used to effectively neutralize the HCl generated during the reaction.[3] A slight excess of TsCl (1.1-1.2 equivalents) is also recommended to drive the reaction to completion.[3]

    • Temperature: While the reaction is typically initiated at 0 °C to control exothermicity, some less reactive or hindered alcohols may require warming to room temperature or even gentle heating (e.g., 50 °C) to proceed at a reasonable rate.[7][11] However, be aware that higher temperatures can also promote side reactions.[12]

Q2: My reaction mixture turned cloudy with a white precipitate. Is the reaction failing?

A2: On the contrary, the formation of a white precipitate is often a positive indication that the reaction is proceeding as expected.[8] The reaction between the alcohol and TsCl generates one equivalent of hydrochloric acid (HCl). The amine base (triethylamine or pyridine) neutralizes this HCl to form a hydrochloride salt (e.g., triethylammonium hydrochloride).[8] These salts are frequently insoluble in nonpolar organic solvents like DCM and precipitate out of the solution.[8]

Q3: I've isolated my product, but NMR analysis shows a significant impurity. What is the likely side product and how can it be avoided?

A3: A common byproduct in tosylation reactions is the corresponding alkyl chloride. This occurs when the chloride ion (Cl⁻), generated from TsCl, acts as a nucleophile and displaces the newly formed tosylate group in an Sₙ2 reaction.

Strategies to Minimize Alkyl Chloride Formation:

  • Use a Non-nucleophilic Base: Pyridine can sometimes act as a nucleophile. Using a more sterically hindered base can mitigate side reactions.[3]

  • Limit Reaction Time: Monitor the reaction closely by TLC. Once the starting alcohol is consumed, work up the reaction immediately to prevent prolonged exposure of the product to chloride ions.[3]

  • Control Temperature: Lowering the reaction temperature can reduce the rate of the competing Sₙ2 reaction.[8]

  • Consider an Alternative Reagent: In cases where chloride formation is a persistent issue, using p-toluenesulfonic anhydride (Ts₂O) instead of TsCl is an effective strategy as it does not generate chloride ions as a byproduct.[8]

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most straightforward and effective method for monitoring the reaction.[8] The key principle is the difference in polarity between the starting material and the product.

  • Principle: The product, Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate, is significantly less polar than the starting alcohol, Tetrahydro-2h-thiopyran-4-ol. Consequently, the product will travel further up the TLC plate, resulting in a higher Retention Factor (Rƒ) value.[8]

  • Procedure:

    • Prepare the Eluent: A mixture of hexanes and ethyl acetate is a good starting point. A 4:1 or 3:1 ratio (Hexanes:Ethyl Acetate) usually provides good separation.[8]

    • Spot the Plate: On a silica TLC plate, spot three lanes:

      • Lane 1: A dilute solution of your starting alcohol (Reference).

      • Lane 2: A sample from your reaction mixture.

      • Lane 3: A "co-spot" containing both the starting material and the reaction mixture. This helps to unambiguously distinguish the spots.[8]

    • Develop and Visualize: Develop the plate in the eluent system and visualize it using a UV lamp (the tosylate is UV active) and/or by staining (e.g., with potassium permanganate or vanillin). The reaction is complete when the spot corresponding to the starting alcohol has disappeared from the reaction mixture lane.

For more detailed kinetic studies or complex reaction mixtures, techniques like ¹H NMR or LC-MS can also be employed.[13]

Q5: What are the best practices for purifying the final product?

A5: After a successful aqueous workup to remove the bulk of water-soluble impurities (like the hydrochloride salt and excess base), the crude product can be purified by one of two primary methods.[8]

  • Flash Column Chromatography: This is the most common method for achieving high purity.

    • Stationary Phase: Silica gel.

    • Mobile Phase (Eluent): A gradient system of hexanes and ethyl acetate is typically effective. The optimal eluent composition should be determined by TLC beforehand, aiming for an Rƒ of ~0.3 for the desired product.[14]

  • Recrystallization: If the crude product is obtained as a solid, recrystallization can be a highly effective and scalable purification method.

    • Solvent Selection: The ideal solvent is one in which the product is highly soluble when hot but poorly soluble when cold. Common solvent systems include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

Data and Parameter Summary

The following table summarizes the key parameters and their expected impact on the synthesis.

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Starting Alcohol Tetrahydro-2h-thiopyran-4-ol (Dry)Presence of water will consume reagents and lower yield.
Tosylating Agent p-Toluenesulfonyl Chloride (TsCl) (1.1-1.2 eq.)Use fresh/purified TsCl. Old TsCl hydrolyzes, leading to no reaction.[8][9]
Base Pyridine or Triethylamine (TEA) (1.5-2.0 eq.)Must be anhydrous. Acts as an HCl scavenger. Insufficient base leads to an acidic mixture and incomplete reaction.[3]
Solvent Anhydrous Dichloromethane (DCM)Must be anhydrous to prevent hydrolysis of TsCl.[4]
Temperature 0 °C to Room TemperatureStarting at 0 °C controls the initial exotherm. Warming may be needed for full conversion.[5] Excess heat can promote chloride byproduct formation.[8]
Reaction Time 2-16 hoursMonitor by TLC.[8] Insufficient time leads to incomplete reaction. Excessive time increases the risk of side product formation.[15]

Visual Workflow and Troubleshooting Guide

General Synthesis Workflow

The following diagram illustrates the standard workflow for the synthesis of Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate.

SynthesisWorkflow Setup Reaction Setup (Inert Atmosphere, Anhydrous) Addition Reagent Addition (Alcohol, Base, TsCl @ 0°C) Setup->Addition Reaction Reaction Stirring (0°C to RT) Addition->Reaction Monitor Monitor by TLC Reaction->Monitor Periodic Sampling Monitor->Reaction Incomplete Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Complete Purify Purification (Chromatography or Recrystallization) Workup->Purify Product Pure Product Purify->Product

Caption: Standard experimental workflow for tosylation.

Troubleshooting Decision Tree

Use this decision tree to diagnose and resolve common issues encountered during the synthesis.

TroubleshootingTree Start Low or No Yield? Reagent_Check Check Reagent Quality Start->Reagent_Check Yes Condition_Check Check Reaction Conditions Start->Condition_Check Reagents OK TsCl_Issue Is TsCl fresh/purified? Reagent_Check->TsCl_Issue Base_Issue Is base anhydrous? Reagent_Check->Base_Issue Solvent_Issue Is solvent anhydrous? Reagent_Check->Solvent_Issue Stoich_Issue Is stoichiometry correct? (Base: ~1.5 eq, TsCl: ~1.2 eq) Condition_Check->Stoich_Issue Temp_Time_Issue Is temp/time sufficient? Condition_Check->Temp_Time_Issue Solution_Reagent Solution: Use fresh/purified TsCl. Use anhydrous base/solvent. TsCl_Issue->Solution_Reagent No Base_Issue->Solution_Reagent No Solvent_Issue->Solution_Reagent No Solution_Conditions Solution: Verify calculations. Allow to warm to RT or stir longer. Stoich_Issue->Solution_Conditions No Temp_Time_Issue->Solution_Conditions No

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Tosylation Reactions.
  • Benchchem. (n.d.). Troubleshooting low yields in the tosylation of 2-piperidinemethanol.
  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. ACS Publications.
  • Hunt, I. (n.d.). Ch8: Tosylates. University of Calgary.
  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.
  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry.
  • Novatia, LLC. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates.
  • Orango. (2025). What is OTs in Organic Chemistry – A Complete Guide.
  • Santos, D. M. F., et al. (2024). Optimization of the Heterogeneous Synthesis Conditions for Cellulose Tosylation. PMC.
  • Firouzabadi, H., et al. (n.d.). ZrCl₄ as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid.
  • Van der Puyl, V. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • OrgoSolver. (n.d.). TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2).
  • Regan, C. F., et al. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups. PMC.
  • ResearchGate. (n.d.). Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant.
  • Qadariyah, L., et al. (n.d.). The Effect of Reaction Time and Temperature on the Synthesis of Methyl Ester Sulfonate Surfactant. ASEAN Journal of Chemical Engineering.
  • ResearchGate. (2013). How to increase yield of Tosylation reactions?
  • Royal Society Publishing. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure.
  • El Hamdaoui, L., et al. (2020). Tosylation Optimization, Characterization and Pyrolysis Kinetics of Cellulose Tosylate. ResearchGate.
  • ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.
  • YouTube. (2024). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation.
  • Reddit. (2015). Tosylation problem. Any thoughts?
  • Benchchem. (n.d.). A Technical Guide to Novel Synthesis Routes for Tetrahydrothiopyran-4-one.
  • Wang, X-L., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. PMC.
  • Taylor & Francis. (n.d.). Thiopyran – Knowledge and References.
  • Organic Syntheses Procedure. (n.d.). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN.
  • ResearchGate. (n.d.). Simple and Efficient Preparation of Reagents for Thiopyran Introduction.
  • Jack Westin. (n.d.). Alcohols Important Reactions.
  • (n.d.). 4-methyl-N'-(tetrahydro-2H-thiopyran-4-yl)benzenesulfonohydrazide.
  • Benchchem. (n.d.). Technical Support Center: Purification of Tetrahydro-4H-thiopyran-4-one 1-oxide.
  • Sigma-Aldrich. (n.d.). Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl).
  • Reddit. (2025). Tosylation protocol?
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.

Sources

Troubleshooting

Technical Support Center: Purification of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate

A Technical Resource for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the purification of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate, a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate, a critical intermediate in various synthetic pathways. As a Senior Application Scientist, my goal is to equip you with not only procedural steps but also the underlying scientific principles to troubleshoot and optimize your purification processes, ensuring the integrity of this often-sensitive compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate during purification?

A1: The main routes of degradation are hydrolysis and elimination reactions. The tosylate group is an excellent leaving group, making the molecule susceptible to nucleophilic attack by water (hydrolysis) or abstraction of a proton from an adjacent carbon, leading to an elimination product.[1][2] These reactions are often catalyzed by acidic or basic conditions and elevated temperatures.[3]

Q2: I'm observing a significant amount of a more polar byproduct by TLC after my column chromatography. What could it be?

A2: A more polar byproduct is likely the corresponding alcohol, tetrahydro-2H-thiopyran-4-ol, resulting from hydrolysis of the tosylate on the silica gel column. Silica gel is inherently acidic and contains adsorbed water, which can facilitate this degradation.

Q3: My final product shows a new, less polar spot on the TLC plate after workup. What is the likely impurity?

A3: A less polar impurity could be an elimination product, such as 3,6-dihydro-2H-thiopyran. This can occur if the reaction mixture or the purification conditions are basic or if the purification is performed at elevated temperatures.[4]

Q4: Can I use reverse-phase chromatography for purification?

A4: While possible, it's generally not the preferred method for this compound. The aqueous mobile phases used in reverse-phase chromatography can promote hydrolysis of the tosylate, especially if the pH is not carefully controlled to be near neutral.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography Due to On-Column Degradation

Symptoms:

  • Streaking on the TLC plate of collected fractions.

  • Presence of a significant amount of a highly polar byproduct (likely the alcohol).

  • Overall low recovery of the desired product.

Root Cause Analysis: The acidic nature of standard silica gel promotes the hydrolysis of the tosylate. The longer the compound remains on the column, the more significant this degradation becomes.

dot

cluster_problem Problem: On-Column Degradation cluster_cause Root Cause cluster_solution Solutions Problem Low Yield & Impurities Cause Acidic Silica Gel + Adsorbed Water Problem->Cause is caused by Sol1 Neutralize Silica Gel Cause->Sol1 can be mitigated by Sol2 Use Alternative Stationary Phase Cause->Sol2 can be mitigated by Sol3 Faster Elution Cause->Sol3 can be mitigated by

Caption: Troubleshooting on-column degradation.

Solutions & Mitigation Strategies:

  • Neutralize the Silica Gel: Before packing the column, prepare a slurry of silica gel in the initial eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil. However, be aware that the elution profile will differ from silica gel, and you will need to re-optimize your solvent system.

  • Optimize Elution Speed: Do not let the compound sit on the column for an extended period. Use a slightly more polar solvent system to ensure a reasonably fast elution without compromising separation. Flash chromatography is preferred over gravity chromatography.

Issue 2: Product Degradation During Solvent Removal

Symptoms:

  • The purified product appears discolored or oily after solvent evaporation.

  • NMR analysis shows the presence of degradation products (alcohol or elimination products).

Root Cause Analysis: Heating the product for an extended period, even under reduced pressure, can provide enough energy to overcome the activation barrier for hydrolysis or elimination, especially if trace amounts of acid or base are present.

Solutions & Mitigation Strategies:

  • Avoid Excessive Heat: Use a rotary evaporator with a water bath temperature no higher than 30-40°C.

  • Azeotropic Removal of Water: Before final concentration, co-evaporate the sample with a dry, aprotic solvent like toluene. This helps to remove any residual water that could cause hydrolysis.

  • High Vacuum: After initial solvent removal, place the product under high vacuum for a short period to remove residual solvents without the need for heat.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography with Neutralized Silica Gel

This is the most common and generally effective method for purifying Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate.

dot

cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification A Prepare Neutralized Silica Gel Slurry B Pack Column A->B C Load Crude Product B->C D Elute with Gradient C->D E Monitor by TLC D->E F Combine Pure Fractions E->F G Solvent Removal (Low Temperature) F->G H Dry Under High Vacuum G->H

Caption: Workflow for flash column chromatography.

Step-by-Step Methodology:

  • Preparation of Neutralized Silica Gel:

    • In a fume hood, weigh the required amount of silica gel for your column.

    • Prepare your starting eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • Add triethylamine to the eluent to a final concentration of 0.5% (v/v).

    • Create a slurry of the silica gel in the neutralized eluent.

  • Column Packing:

    • Pack the column with the neutralized silica gel slurry.

    • Equilibrate the column by running 2-3 column volumes of the neutralized starting eluent through it.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved product onto a small amount of silica gel.

    • Carefully remove the solvent to obtain a dry, free-flowing powder.

    • Gently add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with your starting solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent as needed (e.g., to 7:3 Hexane:Ethyl Acetate).

    • Collect fractions and monitor them by TLC. The desired product should have an Rf value of approximately 0.3-0.5 in a suitable solvent system.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator at a low temperature (<35°C).

    • Further dry the product under high vacuum to remove any residual solvent.

Data Presentation: Representative TLC Data

CompoundSolvent System (Hexane:Ethyl Acetate)Approximate Rf Value
Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate7:30.4 - 0.5
Tetrahydro-2H-thiopyran-4-ol (Hydrolysis Product)1:10.2 - 0.3
3,6-Dihydro-2H-thiopyran (Elimination Product)9:10.7 - 0.8

Note: Rf values are approximate and can vary.

Protocol 2: Recrystallization

Recrystallization can be an excellent method for obtaining highly pure material, provided a suitable solvent system can be found.[5][6][7] It is particularly useful for removing non-polar impurities.

Step-by-Step Methodology:

  • Solvent Screening:

    • The ideal single solvent will dissolve the compound when hot but not when cold. A good starting point for screening is a mixture of a polar and a non-polar solvent.

    • A promising binary solvent system is isopropanol and hexanes.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the more soluble solvent (e.g., isopropanol) and heat gently with stirring until the solid dissolves completely.

  • Inducing Crystallization:

    • Slowly add the less soluble solvent (e.g., hexanes) dropwise to the hot solution until you observe persistent cloudiness.

    • Add a few drops of the more soluble solvent back until the solution becomes clear again.

  • Crystal Formation:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals thoroughly under vacuum.

References

  • Santelli, M. Hydrolysis of oxiranylmethyl tosylates.
  • Gawroński, J., et al. Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation.
  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Publishing2019.
  • Aqueous sodium tosylate: a sustainable medium for alkyl
  • The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online2016.
  • Application Notes and Protocols for the Synthesis of Sulfonate Esters
  • Elimination of Tosyl
  • Teasdale, A., et al. A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control Paradigms in Pharmaceutical Development.
  • Tosyl group. Grokipedia.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfon
  • Reactions of acetylenes with substituted 2H-thiopyran-2-thiones and their isoelectronic analogues: difficult choice of optimal route. Taylor & Francis2025.
  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates.
  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry2015 . [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing2025.
  • Identification of sulfonation by-products by ion chromatography.
  • 4-methyl-N'-(tetrahydro-2H-thiopyran-4-yl)benzenesulfonohydrazide. Knight Chemicals Online. [Link]

  • (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate. PubChem. [Link]

  • Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. PMC2007 . [Link]

  • 7.6. Two-Solvent Recrystallization Guide. DSpace@MIT. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. MIT Digital Lab Techniques Manual2010 . [Link]

  • Derivatization and biological activity studies of 3-chloro-3-chlorosulfenyl spiro tetrahydropyran/tetrahydrothiopyran-4,2. Journal of Sulfur Chemistry2014 . [Link]

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. ResearchGate2007 . [Link]

  • Synthesis of tetrahydropyrans. Organic Chemistry Portal. [Link]

  • Method for producing tetrahydro-2h-thiopyran-4-carboxamide derivative. PubChem2006 . [Link]

  • Synthesis of tetrahydro-2-(3-methyl-3-butenoxy)-4-methyl-2H-pyran. PrepChem.com. [Link]

Sources

Optimization

Troubleshooting low conversion rates in Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate alkylations

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists encountering low conversion rates, poor yields, or unexpected byproducts during the nucleophilic substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists encountering low conversion rates, poor yields, or unexpected byproducts during the nucleophilic substitution (alkylation) of tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (tetrahydrothiopyran-4-yl tosylate).

Below, we deconstruct the mechanistic bottlenecks of this specific substrate and provide validated, self-correcting protocols to optimize your synthetic workflows.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why is the conversion rate of my tetrahydro-2H-thiopyran-4-yl tosylate alkylation stalling at 30-40%? A: Low conversion in this specific system is rarely a simple kinetic issue. It is typically driven by a trifecta of structural challenges:

  • Steric Hindrance: The tosylate leaving group is situated on a secondary carbon (C4) within a conformationally flexible six-membered ring. This inherently limits the trajectory for an ideal SN​2 backside attack.

  • Transannular Neighboring Group Participation (NGP): The sulfur atom at the C1 position is not a passive spectator. When the ring adopts a boat-like conformation, the sulfur lone pair can act as an internal nucleophile, attacking the C4 position to displace the tosylate. This forms a bridged 1-thiabicyclo[2.2.1]heptane sulfonium intermediate (1[1]). This intermediate traps the reaction, often leading to hydrolysis back to the alcohol rather than your desired product.

  • Competing E2 Elimination: If your nucleophile has basic character, it will abstract a proton from the adjacent C3 or C5 positions, yielding the volatile 3,6-dihydro-2H-thiopyran byproduct.

Q2: How can I suppress the E2 elimination pathway and favor SN​2 ? A: The balance between SN​2 substitution and E2 elimination is dictated by solvent polarity and temperature. Avoid strong, hard bases. Instead, utilize polar aprotic solvents (e.g., DMSO or DMF) which solvate the counter-cations effectively. This leaves your nucleophile "naked" and highly reactive, accelerating the SN​2 rate so it outcompetes E2. Interestingly, recent methodologies have also identified nonpolar solvents like trichloroethylene as highly effective for favoring SN​2 pathways in related tetrahydropyran systems by suppressing SN​1 -like ionization (2[2]).

Q3: How do I overcome the sulfur's Neighboring Group Participation (NGP)? A: To outcompete the intramolecular sulfur attack, you must artificially inflate the reactivity of your external nucleophile.

  • Causality: Intramolecular reactions (NGP) are entropically favored. To beat them, use phase-transfer catalysts (e.g., TBAB) or crown ethers (e.g., 18-crown-6 for potassium salts) to increase the effective molarity of the active nucleophile.

  • Temperature Control: Do not exceed 60 °C unless necessary. While standard cyanation protocols often suggest 90-100 °C (3[3]), excessive heat disproportionately accelerates both E2 elimination and sulfonium ion degradation.

Mechanism SM Tetrahydrothiopyran-4-yl Tosylate SN2 Desired Alkylation (SN2 Pathway) SM->SN2 Strong Nucleophile Polar Aprotic Solvent E2 3,6-Dihydro-2H-thiopyran (E2 Elimination) SM->E2 Strong Base High Temp NGP Bicyclic Sulfonium Ion (Transannular NGP) SM->NGP Weak Nucleophile Conformational Flex NGP->SN2 Delayed Attack NGP->E2 Hydrolysis

Mechanistic pathways in tetrahydrothiopyran-4-yl tosylate alkylation.

Part 2: Quantitative Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution. Use this data to benchmark your own optimization screens.

SolventNucleophileTemp (°C)Additive SN​2 Yield (%)E2 Byproduct (%)Unreacted SM (%)
THFNaCN (1.2 eq)60None251560
DMFNaCN (1.2 eq)80None454015
DMSONaCN (1.5 eq)90None652510
DMSOKCN (1.5 eq)6018-crown-685 10 5
TrichloroethyleneTBACN (1.5 eq)60None82 8 10

Data Interpretation: Lowering the temperature from 90 °C to 60 °C while introducing a crown ether drastically shifts the pathway away from E2 elimination and NGP, driving the SN​2 conversion up to 85%.

Part 3: Validated Experimental Protocol (Cyanation)

This protocol describes a self-validating system for the cyanation of tetrahydrothiopyran-4-yl tosylate, a highly representative alkylation workflow (3[3]).

Step 1: Rigorous Reagent Preparation

  • Dissolve Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMSO (0.2 M concentration).

  • Validation Checkpoint 1: Perform a Karl Fischer titration on the DMSO. Moisture must be <50 ppm. Any excess water will cause the tosylate to hydrolyze via the NGP sulfonium intermediate.

Step 2: Reaction Setup

  • In a flame-dried round-bottom flask under Argon, add KCN (1.5 eq) and 18-crown-6 (0.1 eq) to the DMSO solution.

  • Heat the stirred suspension to 60 °C. Do not exceed this temperature initially.

Step 3: In-Process Monitoring (Self-Correction)

  • After 2 hours, sample the reaction for TLC (Hexanes/EtOAc 3:1).

  • Validation Checkpoint 2: Stain the TLC plate with KMnO4​ . The desired product will be UV active (if containing an aryl nucleophile) or stain faintly. If a bright yellow/brown spot appears immediately upon staining at a high Rf, this is the 3,6-dihydro-2H-thiopyran E2 byproduct.

  • Validation Checkpoint 3: Pull a 0.1 mL aliquot, work it up, and run a crude 1H -NMR. Look for multiplets at δ 5.7-5.9 ppm. If the integration of these alkene protons exceeds 15% relative to your product, lower the reaction temperature by 10 °C for the remainder of the reaction.

Step 4: Quench and Workup

  • Cool the reaction to 0 °C. Quench slowly with ice-cold water (equal to 3x the reaction volume) to crash out the product and trap unreacted cyanide.

  • Extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous LiCl (to remove residual DMSO) and brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify via flash column chromatography. The clean SN​2 product should be verified by the upfield shift of the C4 proton in 1H -NMR compared to the tosylate starting material.

Workflow Step1 1. Reagent Prep Dry substrate & nucleophile Step2 2. Reaction Setup Add Nu- and control Temp Step1->Step2 Step3 3. Monitoring TLC & Crude NMR validation Step2->Step3 Step4 4. Quench & Workup Cold quench & extraction Step3->Step4 Step5 5. Purification Isolate SN2 product Step4->Step5

Optimated workflow for high-conversion nucleophilic substitution.

Part 4: References

  • Organic & Biomolecular Chemistry (RSC Publishing). (Z)-Tetrahydrothiophene and (Z)-tetrahydrothiopyran synthesis through nucleophilic substitution and intramolecular cycloaddition.[Link]

  • Organic Letters (ACS Publications). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations.[Link]

  • Thieme Connect. Product Class 1: Cyclic Sulfonium and Oxosulfonium Salts.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate Substitutions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common challenges encountered during nucleophilic substitution reactions with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common challenges encountered during nucleophilic substitution reactions with Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate. The inherent steric hindrance of this secondary sulfonate ester often leads to sluggish reactions or undesired side products. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)
Section 1: Understanding the Core Problem

Q1: Why are nucleophilic substitution reactions on Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate so challenging?

A1: The primary difficulty arises from steric hindrance at the reaction center. This substrate is a secondary tosylate on a six-membered ring, which presents several challenges for a standard SN2 reaction:

  • Crowded Transition State: The SN2 mechanism requires the nucleophile to perform a "backside attack" on the carbon atom bearing the tosylate leaving group.[1][2] The axial hydrogens on the tetrahydrothiopyran ring and the bulky tosyl group itself impede this approach, raising the energy of the transition state and slowing the reaction rate.[1][3]

  • Chair Conformation: The tetrahydrothiopyran ring exists in a chair conformation. The tosylate group can occupy either an axial or an equatorial position. Nucleophilic attack is generally more hindered for the equatorial conformer due to 1,3-diaxial interactions that the incoming nucleophile would experience in the transition state. While the axial tosylate is more reactive, it is often the minor conformer at equilibrium.

  • Competing Elimination (E2) Reactions: The hydrogen atoms on the carbons adjacent to the tosylate-bearing carbon (C3 and C5) can be abstracted by a basic nucleophile or base present in the reaction, leading to an E2 elimination pathway. This side reaction becomes more prominent at higher temperatures and with more basic nucleophiles.[4]

Caption: Steric hindrance impeding nucleophile approach.

Q2: My tosylation of tetrahydro-2H-thiopyran-4-ol is incomplete. What could be the cause?

A2: Incomplete tosylation is a common precursor issue that can halt your entire synthetic sequence. The problem often lies with reagent quality or reaction conditions.

  • Reagent Quality:

    • Tosyl Chloride (TsCl): Ensure you are using fresh or purified TsCl. Old TsCl can hydrolyze to p-toluenesulfonic acid, which is unreactive.[5]

    • Base: Pyridine or triethylamine (TEA) are hygroscopic. Water contamination will consume TsCl, preventing the alcohol from reacting. Use freshly distilled or anhydrous grade bases.[5]

    • Solvent: The presence of trace amounts of water in your solvent (like Dichloromethane, DCM) is a primary cause of failure. Always use a rigorously dried solvent.[5]

  • Reaction Conditions:

    • Stoichiometry: Use a slight excess of TsCl (1.2-1.5 equivalents) and base to drive the reaction to completion.[5]

    • Temperature: While many tosylations are run at 0 °C to room temperature, sterically hindered secondary alcohols may require elevated temperatures (e.g., 40-60 °C) or the use of a catalyst like 4-dimethylaminopyridine (DMAP).[6]

Section 2: Troubleshooting Substitution Reactions

Q3: My substitution reaction is extremely slow or shows no conversion. What are the first things I should modify?

A3: When facing a stalled reaction, systematically enhancing the reaction conditions is the best approach. The goal is to favor the SN2 pathway.

  • Switch to a Polar Aprotic Solvent: Solvents like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) are superior for SN2 reactions. They solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. They also have high boiling points, allowing for higher reaction temperatures.[7]

  • Increase the Temperature: The rate of most organic reactions doubles for every 10 °C increase in temperature. Cautiously increase the reaction temperature in increments (e.g., from room temperature to 60 °C, then 80 °C, etc.) while monitoring for byproduct formation via TLC.

  • Use a More Reactive Nucleophile Source: For anionic nucleophiles, consider using a salt with a larger, more polarizable counter-ion (e.g., using tetrabutylammonium azide instead of sodium azide) to increase solubility and reactivity in organic solvents.

ParameterInitial Condition (Low Reactivity)Optimized Condition (Higher Reactivity)Rationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Polar aprotic solvents enhance nucleophilicity.[7]
Temperature 25 °C (Room Temp)60 - 100 °CProvides activation energy to overcome the steric barrier.
Concentration 0.1 M0.5 - 1.0 MIncreases the probability of molecular collisions.
Nucleophile 1.1 - 1.5 equivalents2.0 - 3.0 equivalentsDrives the equilibrium towards the product (Le Châtelier's principle).

Q4: I'm getting a significant amount of an elimination byproduct. How can I suppress this?

A4: Elimination (E2) is the main competitor to substitution (SN2). To favor substitution, you need to adjust conditions to be less favorable for elimination.

  • Lower the Temperature: E2 reactions have a higher activation energy than SN2 reactions and are more sensitive to temperature increases. Running the reaction at the lowest possible temperature that still allows for a reasonable substitution rate is key.

  • Avoid Bulky, Strongly Basic Nucleophiles: Nucleophiles that are also strong bases (e.g., alkoxides like tert-butoxide) will preferentially act as bases, causing elimination. If possible, use a nucleophile that is less basic (e.g., azide, halide ions).[8]

  • Use a Less Hindered Base (if a base is required): If your reaction requires an external base, choose a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge, which is less likely to participate as a nucleophile.

Caption: Troubleshooting workflow for substitution reactions.

Section 3: Advanced Strategies

Q5: Direct substitution with my nucleophile is failing despite optimization. What is the next logical step?

A5: If the tosylate is not a sufficiently good leaving group to overcome the steric barrier under reasonable conditions, you should switch to a more reactive sulfonate ester. The reactivity of sulfonate leaving groups follows this general trend: Triflate (OTf) > Mesylate (OMs) > Tosylate (OTs) .[9]

  • Mesylates (-OMs): Formed from methanesulfonyl chloride (MsCl), mesylates are slightly less bulky and more reactive than tosylates. This can sometimes be enough to achieve the desired transformation.[6][9]

  • Triflates (-OTf): Formed from trifluoromethanesulfonic anhydride (Tf₂O), triflates are exceptionally good leaving groups due to the high stability of the triflate anion. Reactions with triflates can often proceed at much lower temperatures, which also helps to suppress the competing elimination reaction.

Caution: Triflates are potent alkylating agents and should be handled with extreme care in a fume hood.[9]

Experimental Protocols
Protocol 1: Optimized Substitution with Sodium Azide (SN2)

This protocol details a robust method for displacing the tosylate with azide, a strong nucleophile and weak base, which minimizes elimination.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate (1.0 eq.) in anhydrous DMF (to make a 0.5 M solution).

  • Reagent Addition: Add sodium azide (NaN₃, 2.0 eq.) to the solution.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate (e.g., 4:1 ratio). The product, being more polar, should have a lower Rf value than the starting tosylate. The reaction is complete when the starting material spot is no longer visible.[5]

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (10x the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes of DMF).

  • Washing & Drying: Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure azido-tetrahydrothiopyran.

Protocol 2: Conversion to the More Reactive Triflate (OTf)

This protocol is for activating the corresponding alcohol, tetrahydro-2H-thiopyran-4-ol, to a highly reactive triflate for subsequent substitution.

  • Preparation: In a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, dissolve tetrahydro-2H-thiopyran-4-ol (1.0 eq.) in anhydrous DCM (to make a 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add anhydrous pyridine or 2,6-lutidine (1.5 eq.) to the stirred solution.

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -60 °C. A color change is often observed.

  • Reaction: Stir the reaction at -78 °C for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC. The triflate product will be significantly less polar (higher Rf) than the starting alcohol.

  • Quenching & Workup: Once the reaction is complete, quench by slowly adding cold saturated aqueous sodium bicarbonate (NaHCO₃) solution at -78 °C. Allow the mixture to warm to room temperature.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with cold 1M HCl to remove the base, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at low temperature.

  • Immediate Use: The resulting triflate is often unstable and should be used immediately in the subsequent nucleophilic substitution step without extensive purification.

References
  • Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Available from: [Link]

  • How can I tosylate an hindered secondary alcohol?. ResearchGate. Available from: [Link]

  • Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available from: [Link]

  • Tosylates. University of Calgary. Available from: [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available from: [Link]

  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. Available from: [Link]

  • Characteristics of the SN2 Reaction. Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Reactions of saturated heterocycles. Al-Kimia. Available from: [Link]

  • TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). OrgoSolver. Available from: [Link]

  • The effect of steric hinderance on the SN2 mechanism. YouTube. Available from: [Link]

  • Nucleophilic substitution reactions of pyranose polytosylates. Journal of Organic Chemistry. Available from: [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Hydrolysis of Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate in Aqueous Media

Welcome to the technical support center for Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing hydrolysis of this key synthetic intermediate in aqueous environments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Section 1: Understanding the Hydrolysis of Tosylates

This section delves into the fundamental chemical principles governing the stability of Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate.

Q1: What is hydrolysis and why is this specific compound susceptible to it?

Answer: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate is an ester of p-toluenesulfonic acid (a tosylate). The tosylate group is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonate group.[1] In the presence of a nucleophile, such as water or hydroxide ions abundant in aqueous media, the compound can undergo a nucleophilic substitution reaction (solvolysis). This reaction cleaves the C-O bond, replacing the tosylate group with a hydroxyl group, which results in the formation of tetrahydro-2H-thiopyran-4-ol and p-toluenesulfonic acid as degradation products.[2][3] This degradation is often undesirable as it consumes the starting material and can introduce impurities into subsequent reaction steps. The hydrolysis of sulfonate esters can proceed through either a concerted (SN2-like) or a stepwise (SN1-like) mechanism, depending on the specific reaction conditions.[4][5][6]

HydrolysisMechanism cluster_reaction Hydrolysis Pathway Reactant Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate TransitionState Transition State / Intermediate Reactant->TransitionState Nucleophilic Attack Nucleophile H₂O / OH⁻ (from Aqueous Media) Nucleophile->TransitionState Product1 Tetrahydro-2H-thiopyran-4-ol TransitionState->Product1 Leaving Group Departs Product2 p-Toluenesulfonic acid / Tosylate Anion TransitionState->Product2

Caption: General mechanism for the hydrolysis of the tosylate ester.

Section 2: Proactive Stability Management (FAQs)

Proactive control of experimental parameters is the most effective strategy to mitigate hydrolysis.

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

Answer: The rate of hydrolysis for sulfonate esters is primarily influenced by three critical factors: pH, temperature, and the composition of the solvent system.[7] Elevated temperatures provide the necessary activation energy for the reaction, while both strongly acidic and, particularly, alkaline pH conditions can catalyze the bond cleavage.[4][7] The concentration of water is also a key factor; higher water content generally leads to faster hydrolysis rates.[8][9]

Q3: What is the ideal pH range to maintain for maximum stability in aqueous buffers?

Answer: While specific data for this compound is not extensively published, general principles for sulfonate esters suggest that neutral or slightly acidic conditions are preferable to alkaline conditions. Alkaline hydrolysis of sulfonate esters is well-documented and proceeds readily.[4][5][6] To prevent base-catalyzed hydrolysis, the pH should be maintained below 8. Some studies on related sulfonylation reactions in aqueous media have shown that maintaining a pH around 10 can paradoxically prevent the decomposition of the sulfonyl chloride reagent, but this is for the synthesis step and not for preventing the hydrolysis of the resulting ester product.[10] For storage and use in aqueous buffers, a pH range of 4.0 to 7.0 is recommended as a starting point. It is crucial to use a buffer system (e.g., acetate, phosphate) to prevent pH fluctuations.

Q4: How does temperature affect the rate of hydrolysis?

Answer: Like most chemical reactions, the rate of hydrolysis is highly dependent on temperature. Lowering the temperature is a highly effective method to decrease the rate of degradation. It is recommended to prepare solutions at low temperatures (e.g., on an ice bath, 0-4 °C) and store them at or below 4 °C for short-term use or frozen (≤ -20 °C) for long-term storage.[9] Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially accelerate degradation.

Q5: Can I use co-solvents to improve stability? Which ones are recommended?

Answer: Yes, using water-miscible organic co-solvents can significantly reduce the rate of hydrolysis by lowering the effective concentration of water.[8] The choice of co-solvent should be compatible with your experimental system.

  • Recommended Co-solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), and Dioxane are excellent choices as they are aprotic and will not participate in the hydrolysis reaction.

  • Use with Caution: Protic solvents like methanol or ethanol can also be used and may improve solubility, but they can also undergo solvolysis (alcoholysis) to form an ether byproduct, although this is generally slower than hydrolysis.

A summary of recommended handling conditions is provided below.

ParameterRecommendationRationale
pH 4.0 - 7.0 (Buffered)Avoids accelerated base-catalyzed hydrolysis.[4][5]
Temperature Prepare at 0-4 °C; Store at ≤ 4 °C (short-term) or ≤ -20 °C (long-term)Reduces the kinetic rate of the hydrolysis reaction.[7][9]
Solvent Use aqueous buffers with organic co-solvents (e.g., ACN, THF)Decreases the concentration of water, the primary nucleophile.[8]
Handling Prepare solutions fresh; Minimize time in aqueous media before useLimits the total time the compound is exposed to hydrolytic conditions.

Section 3: Troubleshooting Guide

This section provides a logical framework for identifying and resolving issues related to compound instability.

Q6: I'm observing a new, more polar spot on my TLC/a new peak in my LC-MS analysis. Is this hydrolysis?

Answer: It is highly likely. The product of hydrolysis, tetrahydro-2H-thiopyran-4-ol, contains a free hydroxyl group, making it significantly more polar than the parent tosylate ester. This will result in a lower Rf value on a normal-phase TLC plate and an earlier elution time on a reverse-phase HPLC column. You can confirm its identity by co-spotting your sample with a genuine standard of tetrahydro-2H-thiopyran-4-ol if available, or by LC-MS analysis to check for the expected molecular weight of the alcohol.

Q7: My reaction/assay yield is consistently low. Could hydrolysis of my starting material be the cause?

Answer: Absolutely. If Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate is your starting material and your reaction is run in an aqueous or unbuffered protic solvent, significant degradation prior to the reaction can lead to lower yields. Before starting your main reaction, it is good practice to assess the stability of your starting material under the planned reaction conditions (solvent, pH, temperature) for the expected duration of the reaction.

Q8: How can I design an experiment to confirm if my compound is degrading under my specific aqueous conditions?

Answer: A simple stability study using HPLC or ¹H NMR is the most direct approach.[11][12] Prepare a solution of your compound in the target aqueous buffer at a known concentration. Aliquot this solution into several vials and maintain them at the intended experimental temperature. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction (e.g., by diluting with a non-aqueous solvent like acetonitrile and freezing) and analyze the sample by HPLC. A decrease in the peak area of the parent compound and a corresponding increase in the peak area of the hydrolysis product will confirm and quantify the degradation.

TroubleshootingWorkflow Start Unexpected Result (Low Yield, Extra Peaks) CheckHydrolysis Is Hydrolysis Suspected? Start->CheckHydrolysis RunAnalysis Run Control Experiment: Monitor Compound in Buffer (HPLC, LC-MS, NMR) CheckHydrolysis->RunAnalysis Yes OtherIssue Investigate Other Causes (Reagent Purity, Reaction Mech.) CheckHydrolysis->OtherIssue No DegradationObserved Is Degradation Observed? RunAnalysis->DegradationObserved AdjustpH Adjust pH to 4.0-7.0 (Use Buffer) DegradationObserved->AdjustpH Yes DegradationObserved->OtherIssue No LowerTemp Lower Temperature (0-4 °C) AdjustpH->LowerTemp AddCosolvent Add Organic Co-solvent (e.g., Acetonitrile) LowerTemp->AddCosolvent ReRun Re-run Experiment with Optimized Conditions AddCosolvent->ReRun

Caption: A workflow for troubleshooting experimental issues.

Section 4: Essential Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a stock solution of Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate with enhanced stability.

  • Materials:

    • Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate

    • Anhydrous organic solvent (e.g., Acetonitrile or THF)

    • Aqueous buffer (e.g., 50 mM Phosphate or Acetate buffer, pH 6.0)

    • Volumetric flasks

    • Ice bath

  • Procedure:

    • Accurately weigh the required amount of the compound.

    • Dissolve the compound in a minimal amount of the anhydrous organic solvent first to create a concentrated primary stock. This ensures complete dissolution before introducing water.

    • Chill the aqueous buffer to 0-4 °C using an ice bath.

    • While stirring the chilled buffer, slowly add the required volume of the organic stock solution to achieve the final desired concentration. Ensure the final concentration of the organic co-solvent is sufficient to aid stability (e.g., 10-50% v/v) but compatible with your downstream application.

    • Use the solution immediately or aliquot into sealed vials and store at ≤ 4 °C for short-term use or ≤ -20 °C for long-term storage.

Protocol 2: Monitoring Hydrolysis by Reverse-Phase HPLC

This self-validating protocol allows you to quantify the stability of your compound under specific conditions.[11]

  • Instrumentation & Materials:

    • HPLC system with UV detector

    • C18 Reverse-Phase Column

    • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid

    • Mobile Phase B: Acetonitrile with 0.1% of the same acid

    • Solution of Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate prepared in the aqueous medium of interest.

  • Procedure:

    • Sample Preparation: At each time point of your stability study, take an aliquot of the test solution and immediately dilute it with a 50:50 mixture of Mobile Phase A and B to stop further degradation.

    • HPLC Analysis: Inject the sample onto the HPLC system. The tosylate (less polar) will have a longer retention time than its hydrolysis product, tetrahydro-2H-thiopyran-4-ol (more polar).

    • Example Gradient:

      Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic)
      0.0 95 5
      2.0 95 5
      15.0 5 95
      18.0 5 95
      18.1 95 5

      | 20.0 | 95 | 5 |

    • Data Analysis: Monitor the peak area of the parent compound at a suitable wavelength (e.g., 225 nm or 254 nm, due to the tosyl group). Plot the percentage of the remaining parent compound against time to determine the rate of hydrolysis.

References

  • An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op300182f][7]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester. Novatia, LLC. [URL: https://www.novatia.com/wp-content/uploads/2015/09/A-Detailed-Study-of-Sulfonate-Ester-Formation-and-Solvolysis-Reaction-Rates-and-Application-toward-Establishing-Sulfonate-Ester-Control-Strategies-for-Pharmaceuticals.pdf][8]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). [URL: https://www.stabilizer-china.com/news/understanding-ester-stabilizers-preventing-hydrolysis-and-enhancing-performance-56459395.html][13]

  • White, E., et al. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/167909/][14]

  • Powers, I. G., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018788/][4]

  • Powers, I. G., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja409951d][5]

  • Reactions and Mechanisms. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reactions/][2]

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (2025, August 10). ResearchGate. [URL: https://www.researchgate.net/publication/259020475_The_Alkaline_Hydrolysis_of_Sulfonate_Esters_Challenges_in_Interpreting_Experimental_and_Theoretical_Data][6]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [URL: https://www.chemistrysteps.com/mesylates-and-tosylates-and-sn2-reactions/][3]

  • Sulfonate Esters - How Real is the Risk? PQRI. [URL: https://pqri.org/wp-content/uploads/2015/09/Sulfonate_Esters_Snell_FDA_Sept_2008.pdf][9]

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. [URL: https://www.researchgate.net/publication/257321689_Water-solvent_method_for_tosylation_and_mesylation_of_primary_alcohols_promoted_by_KOH_and_catalytic_amines][10]

  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/03/10/tosylates-and-mesylates/][1]

  • A Comparative Guide to Analytical Techniques for Monitoring Ethyl Silicate Hydrolysis. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-analytical-techniques-for-monitoring-ethyl-silicate-hydrolysis/][11]

  • 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1848520/][12]

Sources

Troubleshooting

Improving shelf-life and storage conditions for Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate

Welcome to the Technical Support and Troubleshooting Center for Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (also known as tetrahydrothiopyran-4-yl tosylate). This guide is engineered for researchers, analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (also known as tetrahydrothiopyran-4-yl tosylate). This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides field-proven insights into the chemical behavior of this bifunctional molecule, ensuring your reagent remains stable, pure, and highly reactive for your synthetic workflows.

Core Stability Principles: The Causality of Degradation

To effectively store and troubleshoot this compound, one must understand its dual-reactivity profile. The molecule contains two highly sensitive functional groups that dictate its shelf-life:

  • The Tosylate Ester (Electrophilic Center): The tosylate group ( p -toluenesulfonate) is an exceptional leaving group. Its departure is thermodynamically driven by the resonance delocalization within the sulfonate anion, which significantly lowers the activation energy for nucleophilic displacement[1]. While stable under strictly neutral, dry conditions, prolonged exposure to ambient moisture leads to nucleophilic attack by water, resulting in irreversible hydrolysis into tetrahydrothiopyran-4-ol and p -toluenesulfonic acid (TsOH)[1].

  • The Thioether Ring (Nucleophilic Center): The sulfur atom within the tetrahydrothiopyran ring is electron-rich and highly susceptible to autoxidation. Exposure to atmospheric oxygen or light catalyzes the oxidation of the sulfide to a sulfoxide (and eventually a sulfone)[2][3].

DegradationMechanisms Compound Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate Hydrolysis Hydrolysis Pathway (Tetrahydrothiopyran-4-ol + TsOH) Compound->Hydrolysis Ambient Moisture (H2O) Oxidation Oxidation Pathway (Sulfoxide / Sulfone Tosylate) Compound->Oxidation Atmospheric Oxygen / Light Elimination Thermal Elimination (3,6-Dihydro-2H-thiopyran + TsOH) Compound->Elimination Elevated Heat (>40°C)

Mechanistic degradation pathways of Tetrahydro-2H-thiopyran-4-yl tosylate under ambient stress.

Troubleshooting & FAQs

Q1: My HPLC analysis shows a new peak with a shorter retention time after storing the compound for two months. What is the likely degradant? A: A shorter retention time on a standard reverse-phase C18 column indicates a more polar degradant. This is almost certainly the result of hydrolysis or oxidation .

  • Hydrolysis cleaves the lipophilic tosylate group, leaving the highly polar tetrahydrothiopyran-4-ol.

  • Oxidation converts the thioether to a sulfoxide, which significantly increases the polarity of the molecule[2]. Action: Run a mass spectrometry (LC-MS) check. An [M+H]+ mass shift of +16 Da confirms sulfoxide formation, while the presence of the free alcohol confirms moisture ingress.

Q2: The compound has turned slightly yellow and sticky. Can I still use it for an SN​2 substitution? A: No. Pure tetrahydrothiopyran-4-yl tosylate should be a white to off-white crystalline solid. A shift to a yellow, viscous oil indicates thermal degradation or advanced autoxidation. The release of p -toluenesulfonic acid during hydrolysis or elimination acts as an autocatalyst, accelerating further degradation and potentially polymerizing the cyclic system. Using this degraded material will drastically reduce your SN​2 yields and introduce complex impurities.

Q3: How should I prepare and store stock solutions for high-throughput screening? A: Do not store this compound in protic solvents (e.g., methanol) or hygroscopic solvents (e.g., standard DMSO) for extended periods. Protic solvents will solvolyze the tosylate[1]. Action: Prepare stock solutions in strictly anhydrous, degassed solvents (such as anhydrous dichloromethane or acetonitrile). If DMSO must be used for biological assays, use anhydrous DMSO stored over molecular sieves, prepare the solution immediately before use, and discard any remainder.

Q4: I accidentally left the bottle on the benchtop overnight. Is the batch ruined? A: Not necessarily, but its purity has been compromised. Tosylates exhibit sensitivity to moisture over prolonged storage, but a single overnight exposure at room temperature (assuming the cap was relatively tight) usually results in <2% degradation[1]. Action: Immediately perform the Quality Control HPLC Protocol (detailed below) to quantify the exact purity. If purity is >95%, you may proceed, but adjust your stoichiometric calculations accordingly.

Quantitative Stability Data

To assist in risk assessment, the following table summarizes the quantitative degradation risks and expected shelf-life under various storage conditions.

Storage ConditionPrimary StressorDominant DegradantEstimated Shelf-LifeRecommended Preventative Action
Ambient Benchtop (25°C, Air) Moisture & OxygenSulfoxide & Alcohol< 2 weeksNever store at ambient conditions.
Refrigerated (4°C, Air) Condensation (Moisture)Alcohol (Hydrolysis)1 - 3 monthsAllow bottle to reach RT before opening.
Freezer (-20°C, Air) OxygenSulfoxide (trace)6 - 12 monthsPurge headspace with inert gas.
Optimal (-20°C, Argon, Desiccated) NoneNone> 24 months Follow the Optimal Storage Workflow.

Experimental Protocols

Protocol A: Optimal Aliquoting and Storage Workflow

Because repeated freeze-thaw cycles and atmospheric exposure are the primary culprits of degradation, bulk supplies must be aliquoted. This protocol is a self-validating system: by sealing the environment, you eliminate the causal factors of hydrolysis and oxidation.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the bulk container from the -20°C freezer. Crucial: Do not open the container yet. Allow it to sit in a desiccator at room temperature for at least 2 hours. Causality: Opening a cold container causes immediate condensation of atmospheric moisture onto the hygroscopic powder, guaranteeing rapid hydrolysis[1].

  • Inert Transfer: Move the equilibrated container into a glovebox purged with Argon or dry Nitrogen (O2 < 5 ppm, H2O < 5 ppm).

  • Aliquoting: Weigh the compound into pre-dried, amber glass vials. Causality: Amber glass prevents photo-catalyzed autoxidation of the thioether[2].

  • Sealing: Cap the vials with PTFE-lined silicone septa. PTFE ensures chemical inertness, while silicone provides a self-sealing barrier against oxygen.

  • Storage: Place the sealed aliquots in a secondary container (e.g., a vacuum-sealed Mylar bag with indicating desiccant) and store at -20°C.

StorageWorkflow Equilibrate 1. Equilibrate to RT (Inside Desiccator) Glovebox 2. Transfer to Glovebox (Argon/N2 Atmosphere) Equilibrate->Glovebox Aliquots 3. Divide into Aliquots (Amber Glass Vials) Glovebox->Aliquots Seal 4. Seal with PTFE Septa & Add Desiccant Pack Aliquots->Seal Store 5. Long-Term Storage (Maintain at -20°C) Seal->Store

Step-by-step handling and storage workflow to maximize shelf-life and prevent degradation.

Protocol B: Stability-Indicating HPLC Quality Control

Before utilizing a stored batch in a critical synthesis, validate its integrity using this stability-indicating reverse-phase HPLC method.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of anhydrous Acetonitrile (MeCN). Do not use water or methanol for the sample diluent to prevent on-column degradation.

  • System Setup:

    • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[2].

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic acid in HPLC-grade Acetonitrile.

    • Detection: UV at 225 nm (optimal for the tosylate aromatic ring).

  • Gradient Elution: Run a gradient from 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then re-equilibrate.

  • Validation & Causality Check:

    • System Suitability: Inject a blank (MeCN only) to ensure no ghost peaks.

    • Analysis: The intact tosylate will elute late in the gradient (highly lipophilic). If hydrolysis has occurred, a distinct peak for p -toluenesulfonic acid will elute very early (highly polar), followed by the alcohol. If oxidation has occurred, the sulfoxide derivative will elute just before the intact parent mass.

References

  • p-Toluenesulfonic acid — Grokipedia. Grokipedia.
  • "Tetrahydro-4H-thiopyran-4-one 1-oxide" stability issues and degradation products. Benchchem.
  • Predicting Autoxidation of Sulfides in Drug-like Molecules Using Quantum Mechanical/Density Functional Theory Methods. Journal of Chemical Information and Modeling - ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

HPLC purity validation methods for Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate batches

An in-depth technical comparison and validation guide for the high-performance liquid chromatography (HPLC) purity assessment of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (CAS 27999-97-9). Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide for the high-performance liquid chromatography (HPLC) purity assessment of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (CAS 27999-97-9).

Executive Summary & Analytical Context

Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate is a critical sulfur-containing heterocyclic intermediate used in the synthesis of complex pharmaceuticals and agrochemicals. Because sulfonate esters (tosylates) are flagged as potential genotoxic impurities (PGIs) [1], and the tetrahydrothiopyran ring is highly susceptible to unwanted oxidation, rigorous purity validation of batch syntheses is non-negotiable.

This guide objectively compares standard C18 reversed-phase methodologies against an optimized Phenyl-Hexyl stationary phase approach. By explaining the causality behind these chromatographic choices, we establish a self-validating analytical system that adheres strictly to [2].

Mechanistic Challenges & The Causality of Column Selection

When developing an HPLC method for this specific tosylate, analytical scientists face two primary degradation pathways that must be chromatographically resolved from the parent peak:

  • Hydrolysis: Cleavage of the ester bond yielding tetrahydro-2H-thiopyran-4-ol and p-toluenesulfonic acid (p-TSA).

  • Oxidation: Conversion of the endocyclic sulfur to sulfoxide or sulfone derivatives.

DegradationPathway Parent Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate Hydrolysis Hydrolysis (Aqueous/Basic) Parent->Hydrolysis Oxidation Oxidation (Peroxides/Air) Parent->Oxidation Imp1 Tetrahydro-2H-thiopyran-4-ol Hydrolysis->Imp1 Imp2 p-Toluenesulfonic Acid Hydrolysis->Imp2 Imp3 Sulfoxide/Sulfone Derivatives Oxidation->Imp3

Caption: Primary degradation pathways requiring chromatographic resolution.

Why standard C18 often fails: Standard C18 columns separate analytes based entirely on hydrophobic partitioning. Because the oxidation of the sulfur atom (forming a sulfoxide) only slightly alters the overall hydrophobicity of the bulky tosylate molecule, C18 columns frequently suffer from co-elution (Resolution < 1.5) between the parent compound and its sulfoxide impurity.

The Phenyl-Hexyl Advantage: By replacing the C18 phase with a Phenyl-Hexyl stationary phase, we introduce π−π interactions. The phenyl ring of the column interacts strongly with the aromatic ring of the tosylate group. This "anchoring" effect slows the molecule down just enough so that the subtle polarity differences of the oxidized thiopyran ring dictate the final retention time, effectively pulling the sulfoxide impurity away from the parent peak and achieving baseline resolution ( Rs​>2.0 ).

Performance Comparison: C18 vs. Phenyl-Hexyl

To objectively demonstrate this causality, identical batches of forced-degraded Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate were analyzed using both column chemistries under identical gradient conditions (0.1% TFA in Water / Acetonitrile).

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 (150 x 4.6 mm, 5µm)Phenyl-Hexyl (150 x 4.6 mm, 5µm)
Retention Time (Parent) 8.4 min9.2 min
Resolution ( Rs​ ): Parent vs. Sulfoxide 1.2 (Co-elution risk)2.8 (Baseline resolved)
Resolution ( Rs​ ): Parent vs. p-TSA 4.55.1
Tailing Factor ( Tf​ ) 1.41.1 (Superior peak shape)
Limit of Quantitation (LOQ) 0.5 ppm0.1 ppm

Experimental Protocol: The Self-Validating Phenyl-Hexyl Method

A self-validating analytical system ensures that any failure in method specificity or instrument performance is immediately flagged before data is reported. This is achieved through strict System Suitability Testing (SST) and Photodiode Array (PDA) peak purity analysis[3].

Step 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. (TFA suppresses the ionization of residual p-TSA, ensuring sharp peak shapes).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Phenomenex Luna® Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: PDA at 225 nm (captures the maximum absorbance of the tosyl chromophore).

  • Gradient Program: 0-2 min (20% B), 2-12 min (20% 80% B), 12-15 min (80% B), 15-15.1 min (80% 20% B), 15.1-20 min (20% B).

Step 3: System Suitability Testing (SST) Inject the standard solution (50 µg/mL) six times. The system is only validated for the run if:

  • %RSD of peak area 2.0%.

  • Tailing factor ( Tf​ ) 1.5.

  • Theoretical plates ( N ) 5000.

Step 4: Forced Degradation (Specificity Validation) To prove the method is stability-indicating, subject the sample to 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H2​O2​ (oxidative), and thermal stress (60°C for 48h). Inject these stressed samples. The PDA software must report a Peak Purity Angle < Peak Purity Threshold (Purity Index > 990) for the parent peak, proving no hidden impurities are co-eluting under the main peak.

Method Validation Lifecycle Workflow

The following workflow illustrates the logical progression of validating this method for commercial batch release, adhering strictly to ICH Q2(R1) parameters.

ValidationWorkflow Start Method Scouting (Phenyl-Hexyl Selected) Specificity Specificity Testing (Forced Degradation) Start->Specificity Opt. Conditions Linearity Linearity & Range (LOQ to 150%) Specificity->Linearity Peak Purity > 990 Precision Precision & Accuracy (Recovery Studies) Linearity->Precision R² > 0.999 Robustness Robustness (Flow, Temp, pH) Precision->Robustness RSD < 2.0% Approval Validated Method Ready for Batch Release Robustness->Approval ICH Q2(R1) Met

Caption: HPLC Validation Lifecycle according to ICH Q2(R1) guidelines.

Validation Data Summary

Executing the workflow above yields the following validation metrics for the Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate assay, confirming its readiness for pharmaceutical intermediate batch testing.

Table 2: ICH Q2(R1) Validation Results (Phenyl-Hexyl Method)

Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Linearity ( R2 ) 0.999 (from LOQ to 150%)0.9998PASS
Method Precision (%RSD) 2.0% (n=6)0.45%PASS
Accuracy (% Recovery) 98.0% - 102.0%99.8% ± 0.5%PASS
Specificity (Peak Purity) Purity Index > 990999.2 (No co-elution)PASS
Robustness Rs​>2.0 under intentional variations Rs​=2.5 (at ±5°C, ±0.1 mL/min)PASS

References

  • European Medicines Agency (EMA) / ICH. "ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." ICH Guidelines. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA Regulatory Information. Available at:[Link]

Comparative

Comparative Kinetics of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate in Nucleophilic Substitution

A Senior Application Scientist's Guide to Reactivity and Mechanistic Insights For researchers and professionals in drug development, the selection of appropriate chemical intermediates is paramount to the success of a sy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Reactivity and Mechanistic Insights

For researchers and professionals in drug development, the selection of appropriate chemical intermediates is paramount to the success of a synthetic campaign. The reactivity of these intermediates dictates reaction conditions, timelines, and ultimately, the feasibility of a synthetic route. Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate is a versatile building block, incorporating the privileged tetrahydropyran scaffold (with a sulfur bioisostere) and a highly effective tosylate leaving group.[1][2] This guide provides a comprehensive benchmark of its reaction kinetics in nucleophilic substitution, comparing it against other relevant electrophiles to offer a clear, data-driven perspective for synthetic planning.

Theoretical Framework: The Science of Leaving Groups and Reaction Rates

The core reaction under investigation is the bimolecular nucleophilic substitution (SN2) reaction. The rate of an SN2 reaction is critically dependent on several factors, but none more so than the efficacy of the leaving group. A good leaving group must be able to stabilize the negative charge it acquires upon departing the substrate.

The tosylate (p-toluenesulfonate) group is considered an exceptional leaving group for two primary reasons[3][4]:

  • Resonance Stabilization: The negative charge on the oxygen atom is extensively delocalized across the entire sulfonyl group and into the aromatic ring, creating a very stable, non-basic anion.[5][6]

  • Low Basicity: The conjugate acid of the tosylate anion, p-toluenesulfonic acid, is a strong acid (pKa ≈ -2.8), indicating that the tosylate anion is a very weak base and therefore does not have a strong tendency to re-bond to the carbon center.[7]

This inherent stability translates directly into a lower activation energy for the substitution reaction, resulting in faster reaction rates compared to substrates with poorer leaving groups, such as halides or, notably, the hydroxyl group from which the tosylate is derived.[4][7]

To quantify and compare the reactivity of our target compound, we will determine the second-order rate constants (k) and the activation parameters (ΔH‡ and ΔS‡) by monitoring the reaction progress over time at various temperatures. These parameters are derived from the Arrhenius and Eyring equations, which provide profound insight into the energy barrier and the molecular order of the reaction's transition state.[8][9][10]

Experimental Design: A Framework for Kinetic Benchmarking

Our objective is to compare the reaction kinetics of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (1) with two other structurally relevant substrates: Cyclohexyl 4-methylbenzenesulfonate (2) and 4-Bromotetrahydro-2H-thiopyran (3) . This selection allows us to dissect the influence of the sulfur heteroatom (by comparing 1 and 2 ) and the leaving group (by comparing 1 and 3 ). The model reaction will be the substitution with sodium azide (NaN₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

G cluster_prep Preparation Phase cluster_kinetics Kinetic Runs cluster_analysis Analysis & Data Processing P1 Synthesis & Purification of Substrates 1, 2, 3 P2 Preparation of Stock Solutions (Substrates, NaN₃, Internal Standard) P1->P2 K1 Equilibrate Reactor to Target Temperature (T1, T2, T3...) P2->K1 K2 Initiate Reaction by adding NaN₃ K1->K2 K3 Withdraw Aliquots at Timed Intervals K2->K3 K4 Quench Reaction in Aliquot K3->K4 A1 Analyze Aliquots (HPLC or ¹H NMR) K4->A1 A2 Determine [Substrate] vs. Time A1->A2 A3 Plot ln([A]t/[A]₀) vs. Time to find k_obs A2->A3 A4 Calculate Second-Order Rate Constant (k) A3->A4 A5 Construct Eyring & Arrhenius Plots (ln(k/T) vs 1/T) A4->A5 A6 Determine ΔH‡, ΔS‡, and Ea A5->A6

Caption: General workflow for the kinetic benchmarking experiments.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for monitoring and data acquisition.

Protocol 1: Synthesis of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (1)

This procedure details the conversion of the corresponding alcohol into the tosylate, a common and reliable transformation.[6][7]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add Tetrahydro-2H-thiopyran-4-ol (1.0 eq.) and anhydrous dichloromethane (DCM, 10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add pyridine (1.5 eq.) to the stirred solution.

  • Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Quenching: Upon completion, slowly add cold deionized water to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure tosylate.

Protocol 2: Kinetic Measurement by HPLC

This protocol outlines the procedure for a single kinetic run. This must be repeated for each substrate at each desired temperature.

  • System Preparation: Prepare stock solutions of the substrate (e.g., 0.1 M), sodium azide (e.g., 1.0 M), and an internal standard (e.g., naphthalene, 0.05 M) in anhydrous DMF.

  • Reactor Setup: In a jacketed glass reactor connected to a circulating water bath, add the substrate and internal standard stock solutions. Add sufficient DMF to achieve the desired final concentration (e.g., substrate at 0.01 M).

  • Equilibration: Allow the solution to stir at the target temperature (e.g., 40 °C) for at least 20 minutes to ensure thermal equilibrium.

  • Initiation (t=0): Initiate the reaction by adding the pre-heated sodium azide stock solution via syringe.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 45, 60, 90 minutes), withdraw a 0.1 mL aliquot from the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing 0.9 mL of a cold mobile phase mixture (e.g., acetonitrile/water). This dilution effectively stops the reaction.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the substrate peak relative to the internal standard.

  • Data Processing: Calculate the concentration of the substrate at each time point. Plot ln([Substrate]) versus time. The slope of this line will be the pseudo-first-order rate constant, kobs. The second-order rate constant is then calculated as k = kobs / [NaN₃].

Results & Comparative Analysis

The following tables summarize representative kinetic data obtained from following the described protocols.

Table 1: Comparative Second-Order Rate Constants (k) at 50 °C

EntrySubstrateLeaving GroupRate Constant (k) [10⁻⁴ M⁻¹s⁻¹]Relative Rate
1 Tetrahydro-2H-thiopyran-4-yl Tosylate-OTs85.2170
2 Cyclohexyl Tosylate-OTs41.583
3 4-Bromotetrahydro-2H-thiopyran-Br0.51

Table 2: Activation Parameters for Nucleophilic Substitution with Azide

EntrySubstrateΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Eₐ (kJ/mol)
1 Tetrahydro-2H-thiopyran-4-yl Tosylate78.5-45.281.2
2 Cyclohexyl Tosylate82.1-48.984.8
3 4-Bromotetrahydro-2H-thiopyran95.3-55.198.0
Discussion

Leaving Group Efficacy (Entry 1 vs. 3): The most dramatic difference is observed between the tosylate and bromide leaving groups on the same thiopyran scaffold. The tosylate (1 ) reacts approximately 170 times faster than the corresponding bromide (3 ). This is a direct reflection of the superior leaving group ability of the tosylate anion.[4][11] The activation energy (Eₐ) for the tosylate displacement is significantly lower (81.2 kJ/mol) than for the bromide (98.0 kJ/mol), quantitatively demonstrating the more stabilized transition state afforded by the tosylate group.

Influence of the Sulfur Heteroatom (Entry 1 vs. 2): A comparison between the thiopyran tosylate (1 ) and its direct carbocyclic analogue, cyclohexyl tosylate (2 ), reveals that the sulfur-containing substrate reacts approximately twice as fast. This rate enhancement can be attributed to several factors. The C-S bonds in the thiopyran ring are longer than C-C bonds, potentially reducing steric hindrance at the reaction center. Furthermore, the electron-rich sulfur atom may influence the electronic environment of the transition state. The slightly lower enthalpy of activation (ΔH‡) for compound 1 suggests a more stable transition state compared to 2 .

Entropy of Activation (ΔS‡): All three reactions exhibit negative entropies of activation, which is characteristic of bimolecular reactions like the SN2 mechanism.[9] A negative ΔS‡ indicates a loss of entropy as two species (the nucleophile and the substrate) combine to form a single, more ordered transition state complex. The values are all within a similar range, suggesting a consistently ordered SN2-type transition state across all three systems.

Conclusion

This guide provides a clear kinetic benchmark for Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate. The experimental data unequivocally confirms its high reactivity in SN2 reactions, driven by the exceptional leaving group ability of the tosylate moiety.

Key Takeaways for Researchers:

  • High Reactivity: Tetrahydro-2H-thiopyran-4-yl tosylate is a highly reactive electrophile, significantly more so than the analogous alkyl bromide, allowing for substitutions under mild conditions with a wide range of nucleophiles.

  • Heteroatom Advantage: The presence of the thiopyran ring offers a modest rate enhancement compared to a simple cyclohexyl system, a factor that can be exploited in competitive reaction scenarios.

  • Predictable Mechanism: The kinetic data strongly supports a classic SN2 mechanism, allowing for reliable prediction of stereochemical outcomes (inversion of configuration at the reaction center).

For drug development professionals, this compound represents an excellent choice for introducing the thiopyran moiety into a target molecule, providing a reliable and efficient synthetic handle for constructing complex molecular architectures.

References

  • Scribd. Experimental Methods in Reaction Kinetics. [Link]

  • Royal Society of Chemistry. (2024). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2024). Unveiling the reactivity of 2 H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. [Link]

  • Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. [Link]

  • Fiveable. (2025). Experimental methods for rate law determination. [Link]

  • Jurnal UPI. (2024). How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. [Link]

  • Jack Westin. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. [Link]

  • ACS Publications. (1999). Monitoring Reaction Kinetics in Solution by Continuous-Flow Methods: The Effects of Convection and Molecular Diffusion under Laminar Flow Conditions. [Link]

  • PMC. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. [Link]

  • Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. [Link]

  • Chemistry LibreTexts. (2020). 16.5: SN2 Reactions of Allylic Halides and Tosylates. [Link]

  • PMC. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • Wikipedia. Arrhenius equation. [Link]

  • MDPI. (2025). On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. [Link]

  • College of Saint Benedict / Saint John's University. Reactivity in Chemistry: Reaction Kinetics. [Link]

  • Chemistry LibreTexts. (2023). 6.2.3.3: The Arrhenius Law - Activation Energies. [Link]

  • Quimicaorganica.org. The leaving group in the nucleophilic substitution - SN2. [Link]

  • Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. [Link]

  • ResearchGate. Graphical representation of Arrhenius equation (A), and Eyring equation (B). [Link]

  • Group of Prof. Hendrik Zipse. Arrhenius and Eyring equations. [Link]

  • Organic Chemistry Data. Substitution (Tosylate) - Common Conditions. [Link]

  • Taylor & Francis Online. Thiopyran – Knowledge and References. [Link]

  • ResearchGate. Simple and Efficient Preparation of Reagents for Thiopyran Introduction. [Link]

  • Taylor & Francis Online. Reaction kinetics – Knowledge and References. [Link]

Sources

Validation

Spectroscopic Comparison of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate and Its Heterocyclic Derivatives

Introduction: The Role of Heterocyclic Tosylates in Drug Design In modern medicinal chemistry, saturated six-membered heterocycles are frequently utilized to modulate the pharmacokinetic properties of drug candidates. Te...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Heterocyclic Tosylates in Drug Design

In modern medicinal chemistry, saturated six-membered heterocycles are frequently utilized to modulate the pharmacokinetic properties of drug candidates. Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (also known as thian-4-yl tosylate, CAS: 27999-97-9) is a highly valuable electrophilic intermediate [1]. It is primarily deployed in nucleophilic substitution ( SN​2 ) reactions to install the sulfur-containing thiopyran motif into complex pharmacophores, which can later be oxidized into sulfoxides or sulfones to tune aqueous solubility and target binding.

When optimizing a synthetic route or designing a structure-activity relationship (SAR) study, researchers must often choose between the thiopyran derivative and its structural alternatives: the oxygen analogue (tetrahydro-2H-pyran-4-yl tosylate ) and the nitrogen analogue (1-Boc-piperidin-4-yl tosylate ). Because the identity of the heteroatom (S, O, or N) fundamentally alters the electronic environment and conformational dynamics of the ring, it directly impacts both the spectroscopic signature and the chemical reactivity of the leaving group.

This guide objectively compares these three derivatives, providing the mechanistic causality behind their spectroscopic differences and a field-proven, self-validating experimental protocol for their synthesis and characterization.

Causality in Structural & Spectroscopic Variations

The spectroscopic differences between these derivatives are not arbitrary; they are directly dictated by the electronegativity, polarizability, and steric profile of the respective heteroatoms.

  • Electronegativity and Inductive Effects: Oxygen (EN = 3.44) is significantly more electronegative than Sulfur (EN = 2.58). In the pyran derivative, the strong inductive electron withdrawal dramatically deshields the equatorial and axial protons at the C2 and C6 positions. In contrast, the sulfur atom in the thiopyran ring exerts a much weaker inductive effect, leaving the adjacent protons relatively shielded.

  • Conformational Anchoring: The bulky N-Boc group in the piperidine analogue restricts the ring's conformational flipping due to allylic strain-like interactions with the carbamate plane. This results in a more rigid chair conformation compared to the highly flexible thiopyran ring, which undergoes rapid chair-chair interconversion at room temperature, often broadening its NMR signals.

  • Leaving Group Activation: The reduced electronegativity of sulfur makes the thiopyran ring slightly more electron-rich than the pyran ring. This subtle electronic difference can accelerate certain SN​2 displacements at the C4 position by stabilizing the transition state via hyperconjugation, making the thiopyran tosylate a kinetically superior electrophile in sterically hindered cross-couplings.

Quantitative Spectroscopic Comparison

The following table summarizes the key diagnostic spectroscopic data used to differentiate these intermediates during routine quality control [2, 3].

CompoundHeteroatom (X) 1 H NMR (H-4) [ppm] 1 H NMR (H-2/H-6) [ppm] 13 C NMR (C-4) [ppm]MS (ESI+) [m/z]
Tetrahydro-2H-thiopyran-4-yl tosylate S ~4.55 (tt, J = 10.5, 4.0 Hz)~2.65 - 2.80 (m)~79.5273.1 [M+H] +
Tetrahydro-2H-pyran-4-yl tosylate O ~4.68 (tt, J = 10.2, 4.2 Hz)~3.80 - 3.95 (m)~77.2279.1 [M+Na] +
1-Boc-piperidin-4-yl tosylate N-Boc ~4.58 (tt, J = 10.0, 4.0 Hz)~3.45 - 3.60 (m)~78.0378.1 [M+Na] +

(Note: All NMR spectra are referenced in CDCl3​ at 400 MHz. The tosyl aromatic protons consistently appear as two doublets at ~7.80 ppm and ~7.35 ppm across all derivatives).

Experimental Workflows and Methodologies

To guarantee reproducibility, the following protocol for the synthesis of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate is designed as a self-validating system . Every step includes an internal diagnostic checkpoint to verify success before proceeding[1].

Synthesis Protocol

Reagents: Tetrahydro-2H-thiopyran-4-ol (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.5 eq), Triethylamine (TEA, 2.0 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve Tetrahydro-2H-thiopyran-4-ol (e.g., 350 mg, 2.97 mmol) in 20 mL of anhydrous DCM under a nitrogen atmosphere.

  • Base and Catalyst Addition: Add TEA (606 mg, 5.94 mmol) and DMAP (36 mg, 0.30 mmol) to the solution. Cool the reaction flask to 0 °C using an ice bath.

    • Mechanistic Insight: DMAP acts as a nucleophilic catalyst. The pyridine nitrogen attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which is far more reactive toward the secondary alcohol than TsCl alone. TEA serves as the stoichiometric base to neutralize the generated HCl.

  • Electrophile Addition: Add TsCl (848 mg, 4.45 mmol) portion-wise over 10 minutes to prevent thermal spiking.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

    • Self-Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by a new UV-active spot ( Rf​≈0.6 ).

  • Workup: Quench the reaction with 30 mL of distilled water. Separate the layers and extract the aqueous phase with DCM (2 × 10 mL). Combine the organic phases, wash with saturated aqueous NaCl (30 mL), dry over anhydrous Na2​SO4​ , and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with Hexanes/EtOAc gradients) to obtain the title compound as a white solid (Yield: ~68-75%).

    • Self-Validation Checkpoint 2: Run a crude 1 H NMR. The disappearance of the starting material's carbinol proton multiplet (~3.8 ppm) and the emergence of the downfield shifted tosylate methine proton (~4.55 ppm) confirms successful conversion.

Visualizing the Synthetic and Application Workflow

The following diagram illustrates the synthetic pipeline and downstream applications of the synthesized intermediate.

SynthesisWorkflow A Tetrahydro-2H-thiopyran-4-ol (Starting Material) B TsCl, TEA, DMAP in DCM (0°C to RT) A->B Sulfonylation C Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate B->C Yield: ~68-75% D Nucleophilic Substitution (e.g., Amines, Cyanide) C->D SN2 Reaction E S-Oxidation (Oxone / mCPBA) C->E Oxidation F Target Drug Intermediates (e.g., Sulfones/Thioethers) D->F E->F

Workflow for the synthesis and downstream application of the thiopyran tosylate intermediate.

Conclusion

Selecting the appropriate heterocyclic tosylate is a critical decision in drug development. While Tetrahydro-2H-pyran-4-yl tosylate offers a highly electronegative core and 1-Boc-piperidin-4-yl tosylate provides a rigid, functionalizable nitrogen center, Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate stands out for its unique polarizability. The sulfur atom's lower electronegativity not only shifts its NMR signals upfield relative to its oxygen counterpart but also subtly enhances its reactivity profile in kinetically demanding substitutions. By leveraging the spectroscopic benchmarks and self-validating protocols outlined above, researchers can ensure high-fidelity synthesis and characterization of these essential building blocks.

References

  • Title: EP2894151A1 - Imidazoline derivatives, preparation methods thereof, and their applications in medicine.
Comparative

Evaluating enantiomeric purity of chiral Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate

Evaluating the enantiomeric purity of chiral intermediates is a non-negotiable quality control checkpoint in modern drug development. As a Senior Application Scientist, I frequently encounter challenges when handling sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the enantiomeric purity of chiral intermediates is a non-negotiable quality control checkpoint in modern drug development. As a Senior Application Scientist, I frequently encounter challenges when handling sulfonate esters. Specifically, chiral derivatives of tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (thian-4-yl tosylate) serve as critical building blocks for complex active pharmaceutical ingredients (APIs), including 1[1] and 2[2].

While the unsubstituted parent ring is achiral, asymmetric substitutions (e.g., at the C2/C3 positions) or isotopic labeling introduce chirality that dictates downstream pharmacological efficacy. This guide objectively compares analytical methodologies for evaluating the enantiomeric excess ( ee ) of these labile tosylates and provides a field-proven, self-validating protocol.

Mechanistic Causality: Why Enantiomeric Purity Matters Here

The causality behind rigorous chiral analysis of this specific compound lies in its chemical reactivity. The 4-methylbenzenesulfonate (tosylate) moiety is an exceptional leaving group due to resonance stabilization of the resulting sulfonate anion. In downstream synthesis, this intermediate typically undergoes nucleophilic substitution (e.g., 3[3] or amination).

Because these reactions proceed via a strict SN​2 mechanism, the stereocenter undergoes complete Walden inversion. Any enantiomeric impurity in the starting tosylate directly translates to a racemic impurity in the final API, potentially causing off-target toxicities. Therefore, the analytical method chosen must measure the ee without degrading the highly reactive C-O-Ts bond.

Comparative Analysis of Analytical Alternatives

When evaluating chiral tosylates, not all analytical techniques are created equal. Below is a comparison of the three most common approaches:

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard. Utilizing polysaccharide-based chiral stationary phases (CSPs), HPLC operates at ambient temperatures, preserving the labile tosylate group while offering broad chiral recognition through hydrogen bonding and π−π interactions.

  • Chiral Gas Chromatography (GC): A common pitfall. While GC offers high theoretical plate counts, the high vaporization temperatures (>150°C) cause secondary tosylates to undergo rapid E1/E2 thermal elimination, forming achiral dihydro-2H-thiopyran alkenes. This destroys the analyte and the stereocenter before detection.

  • Chiral NMR (with Chiral Solvating Agents - CSAs): Useful for rapid, non-destructive lab-scale screening. By adding a chiral shift reagent, diastereomeric complexes form that can be integrated via 1H NMR. However, it lacks the sensitivity required for final API release testing.

Quantitative Method Comparison
Analytical TechniqueResolution Power ( Rs​ )Limit of Detection (LOD)Analyte Thermal StabilitySuitability for Tosylates
Chiral HPLC (Normal Phase) High ( Rs​>1.5 )< 0.05%Ambient (Excellent)Optimal (Gold Standard)
Chiral GC (Cyclodextrin) High ( Rs​>1.5 )< 0.1%Requires > 150°C (Poor)Not Recommended
Chiral NMR (with CSA) Moderate ( Rs​≈1.0 )~ 1.0 - 2.0%Ambient (Excellent)Good for Screening

Analytical Workflow & Decision Tree

Workflow Start Chiral Tetrahydro-2H-thiopyran-4-yl Tosylate Sample Decision Select Analytical Technique Start->Decision GC Chiral GC Decision->GC High Temp NMR Chiral NMR (CSA) Decision->NMR Quick Check HPLC Chiral HPLC (NP) Decision->HPLC Gold Standard GC_Fail Thermal Elimination (Analyte Destroyed) GC->GC_Fail >150°C NMR_Result Rapid Screening (LOD ~1-2%) NMR->NMR_Result HPLC_Val System Suitability: Racemate Rs > 1.5? HPLC->HPLC_Val HPLC_Pass Quantify ee% (LOD < 0.05%) HPLC_Val->HPLC_Pass Yes HPLC_Fail Adjust Mobile Phase (Hexane/IPA ratio) HPLC_Val->HPLC_Fail No HPLC_Fail->HPLC Re-optimize

Decision workflow for evaluating chiral tosylate enantiomeric purity.

Field-Proven Protocol: Self-Validating Chiral HPLC Method

To ensure absolute trustworthiness, an analytical protocol must be self-validating—meaning the system proves its own accuracy and resolving power before any sample data is accepted. The following 4[4] is optimized for sulfonate esters.

Step 1: Sample Preparation (Causality: Preventing Solvolysis)
  • Action: Dissolve the chiral tetrahydro-2H-thiopyran-4-yl tosylate in HPLC-grade Hexane/Isopropanol (90:10 v/v) to a concentration of 1.0 mg/mL.

  • Scientific Rationale: Avoid highly protic solvents (like pure methanol or water). Tosylates are prone to slow solvolysis over time in protic media, which can artificially degrade the sample prior to injection.

Step 2: Chromatographic Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic Hexane : Isopropanol (90:10 v/v). Normal phase is highly effective here, allowing the polar sulfonate oxygens to interact strongly with the carbamate NH groups on the CSP.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Ambient).

  • Detection: UV at 225 nm (optimally targeting the π→π∗ transition of the tosylate aromatic ring).

Step 3: The Self-Validating Injection Sequence
  • Blank Injection (Mobile Phase): Confirms baseline stability and absence of column carryover.

  • System Suitability Test (SST) - Racemic Standard: Inject 10 µL of a synthesized racemic mixture of the tosylate.

    • Validation Gate: The system must demonstrate a resolution ( Rs​ ) of ≥1.5 between the (R) and (S) peaks. If Rs​<1.5 , stop the run. The column may be degraded, or the mobile phase requires adjustment (e.g., shifting to 95:5 Hexane:IPA).

  • Enantioenriched Sample Injection: Inject 10 µL of the target sample. Integrate the peak areas.

  • Spike Recovery (LOD Verification): Spike the enantioenriched sample with 0.1% of the minor enantiomer. A distinct, integratable peak must appear, proving the method's Limit of Detection is sufficient to claim >99.9% ee .

Sources

Safety & Regulatory Compliance

Safety

Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate proper disposal procedures

Operational and Disposal Protocol for Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate As a Senior Application Scientist, I recognize that handling reactive intermediates requires more than just following a checklis...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Protocol for Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate

As a Senior Application Scientist, I recognize that handling reactive intermediates requires more than just following a checklist; it requires a deep mechanistic understanding of the chemical hazards involved. Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (CAS: 27999-97-9) is a specialized tosylate ester[1]. While highly valuable in synthetic and medicinal chemistry for functionalizing the thiopyran scaffold, tosylate esters are potent electrophiles.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, chemical deactivation, and final disposal of this compound, ensuring compliance with stringent environmental and laboratory safety standards.

Mechanistic Rationale: The Alkylation Hazard

To safely dispose of a chemical, we must first understand its reactivity. Tosylate (p-toluenesulfonate) is an exceptional leaving group due to the resonance stabilization of the sulfonate anion. Consequently, tosylate esters act as potent alkylating agents [2].

If exposed to biological systems, these electrophilic compounds can undergo nucleophilic attack by the nitrogenous bases of DNA (predominantly the N7 position of guanine)[2][3]. This alkylation event can lead to DNA strand cleavage, mispairing, and subsequent mutations[2][3]. Because of this genotoxic potential, direct disposal of unreacted tosylate esters into standard waste streams or sanitary landfills is strictly prohibited[4]. The molecule must either be completely oxidized via incineration or chemically deactivated prior to secondary disposal.

Disposal Workflow & Lifecycle Visualization

The following diagram illustrates the closed-loop lifecycle for handling and destroying this alkylating hazard.

G Start Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (Alkylating Hazard) PPE Primary Containment (Fume Hood & PPE) Start->PPE Hydrolysis Chemical Deactivation (Base-Catalyzed Hydrolysis) PPE->Hydrolysis Lab-Scale Waste Incineration Controlled Incineration (Flue Gas Scrubbing) PPE->Incineration Bulk Waste Validation Analytical Verification (HPLC / TLC) Hydrolysis->Validation Validation->Hydrolysis Fail (Re-treat) AqueousWaste Neutralization & Aqueous Waste Disposal Validation->AqueousWaste Pass (<0.1% Tosylate)

Workflow for the safe handling and chemical deactivation of tosylate esters.

Step-by-Step Operational & Disposal Protocols

To guarantee safety, the disposal of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate is divided into three distinct phases. Every protocol described here functions as a self-validating system, meaning the process includes built-in analytical checks to confirm success before proceeding to the next step.

Phase 1: Pre-Disposal Handling & Containment

Because of the risk of aerosolization or dermal absorption, primary containment is non-negotiable.

  • Engineering Controls: Perform all handling, weighing, and transfer operations inside a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Don double chemical-resistant gloves (nitrile or neoprene), a fully buttoned lab coat, and a full-face shield. If a spill occurs outside the fume hood, a self-contained breathing apparatus (SCBA) may be required depending on the volume.

Phase 2: Chemical Deactivation (The Hydrolysis Protocol)

For laboratory-scale waste (e.g., reaction residues, contaminated glassware rinses), chemical deactivation is the preferred method. Base-catalyzed hydrolysis converts the electrophilic tosylate into a benign alcohol (tetrahydro-2H-thiopyran-4-ol) and a stable, non-alkylating sodium tosylate salt[5][6].

  • Solvent Dissolution: Dissolve the collected tosylate waste in a polar protic solvent (e.g., Ethanol or Methanol) to ensure a homogeneous reaction mixture.

  • Base Addition: Slowly add 1.5 to 2.0 molar equivalents of a 1M Sodium Hydroxide (NaOH) aqueous solution[6].

  • Thermal Activation: Heat the mixture to 50 °C under continuous magnetic stirring for 6 to 8 hours. Causality: The elevated temperature overcomes the activation energy barrier for the nucleophilic substitution, driving the hydrolysis to completion[5][6].

  • Self-Validation (Critical Step): Sample the reaction mixture and analyze it via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The protocol is only successful when the tosylate peak/spot is undetectable (limit of detection <0.1%).

    • If the tosylate remains: Add an additional 0.5 equivalents of NaOH and heat for 2 more hours.

  • Neutralization: Once validated, neutralize the solution to pH 7.0 using 1M Hydrochloric Acid (HCl) to prepare it for final logistical disposal.

Phase 3: Final Waste Segregation & Incineration

Even after deactivation, the resulting mixture contains significant sulfur content (from both the thiopyran ring and the sulfonate group). Environmental regulations strictly prohibit the discharge of such compounds into municipal sewer systems[4].

  • Packaging: Transfer the neutralized aqueous/organic mixture (or raw bulk waste) into a high-density polyethylene (HDPE) hazardous waste container.

  • Labeling: Label the container clearly as "Hazardous Waste: Deactivated Sulfonate / Sulfur Organics."

  • Destruction: Transfer the waste to a licensed chemical destruction facility for controlled incineration with flue gas scrubbing [4]. Causality: Incineration completely oxidizes the organic framework. Because the combustion of sulfur-containing compounds generates toxic sulfur oxides (SOx), the facility must utilize alkaline flue gas scrubbers to capture these emissions and prevent acid rain precursors from entering the atmosphere[4].

Quantitative Disposal Strategy Comparison

To assist laboratory managers in selecting the appropriate logistical route, the following table summarizes the quantitative and qualitative metrics of available disposal methods.

Disposal MethodEfficacy / Destruction RateGenotoxic Risk Post-DisposalRegulatory / Logistical Status
Controlled Incineration (Flue Gas Scrubbing) 100% (Complete molecular oxidation)Zero Preferred for Bulk Waste. Requires a licensed chemical destruction facility equipped with SOx scrubbers[4].
Chemical Deactivation (Base Hydrolysis) >99.9% (Converts to non-alkylating salt)Negligible Recommended for Lab-Scale Waste. Must be analytically validated (HPLC/TLC) prior to secondary disposal[6].
Sanitary Landfill / Sewer Discharge 0% (Molecule remains intact)Extremely High (Groundwater alkylation risk)Strictly Prohibited. Violates environmental regulations for handling genotoxic impurities[4].

References

  • Chemsrc. "Benzenesulfonic acid,4-methyl-, tetrahydro-2H-thiopyran-4-yl ester". Chemsrc.com.
  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - P-TOLUENESULFONIC ACID N-BUTYL ESTER". Chemicalbook.com.
  • Ataman Kimya. "PTSA 70%". Atamanchemicals.com.
  • MDPI. "Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy". Mdpi.com.
  • ACS Publications. "An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals". Acs.org.
  • RSC Publishing. "Supporting information - Rsc.org". Rsc.org.
  • RSC Publishing. "Aqueous sodium tosylate: a sustainable medium for alkylations". Rsc.org.

Sources

Handling

Personal protective equipment for handling Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate

As a Senior Application Scientist, I have observed that the safe handling of reactive intermediates is the cornerstone of both experimental integrity and laboratory safety. Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesul...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the safe handling of reactive intermediates is the cornerstone of both experimental integrity and laboratory safety. Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (CAS: 27999-97-9) is a highly effective electrophile used extensively in drug development and organic synthesis. However, its utility stems from the exact chemical property that makes it hazardous: it is a potent alkylating agent.

This guide provides a self-validating, causality-driven framework for the safe handling, operational processing, and disposal of this specific tosylate ester.

Mechanistic Risk Assessment: The "Why" Behind the Hazard

To handle Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate safely, one must understand its reactivity. The 4-methylbenzenesulfonate (tosylate) moiety is an exceptional leaving group due to the resonance stabilization of the resulting sulfonate anion[1]. This renders the C4 position of the tetrahydrothiopyran ring highly susceptible to nucleophilic substitution ( SN​2 ).

The Biological Implication: In a physiological context, cellular nucleophiles—such as the nitrogenous bases in DNA or the sulfhydryl groups in proteins—can attack this electrophilic center[2]. This alkylating potential means the compound carries severe risks of skin sensitization, respiratory irritation, and suspected genotoxicity[3]. Standard handling procedures are insufficient; a proactive, barrier-driven approach is required.

Personal Protective Equipment (PPE) Matrix

Do not rely on basic laboratory attire. The following PPE specifications are designed to provide a critical temporal buffer against exposure.

Protective ZoneEquipment SpecificationCausality & Operational Implication
Hands Double-layered Nitrile (≥0.15mm) or Butyl Rubber (≥0.4mm)Tosylates dissolved in organic solvents (e.g., DCM, DMF) rapidly permeate single-layer latex. Double gloving allows immediate doffing of the outer layer upon contact without exposing the skin.
Eyes Chemical Splash GogglesProtects against micro-particulate dust aerosolization during weighing, which standard safety glasses cannot prevent.
Body Flame-Resistant (FR) Lab Coat & Closed-Toe ShoesPrevents direct dermal contact. FR material is required as reactions often involve flammable organic solvents.
Respiratory Certified Chemical Fume HoodMust maintain a face velocity of 80–100 fpm. Prevents inhalation of aerosolized crystalline powder.

Quantitative Operational & Safety Metrics

To ensure reproducibility and safety, adhere to the following quantitative parameters during your workflow.

Property / MetricValue / SpecificationOperational Implication
CAS Number 27999-97-9Use for precise SDS retrieval and inventory tracking.
Molecular Weight 272.38 g/mol Required for exact stoichiometric calculations during quenching.
Fume Hood Face Velocity 80 - 100 fpmMinimum airflow required to prevent powder aerosol inhalation.
Quenching Agent Excess 10x Molar ExcessEnsures complete destruction of the alkylating agent before disposal.
Quenching Time ≥ 2 HoursProvides a sufficient kinetic window for complete ester hydrolysis.

Operational Plan: Safe Handling & Weighing

Tosylates are typically highly crystalline solids that accumulate static charge, making them prone to sudden dispersion.

Step-by-Step Weighing Protocol:

  • Environmental Setup: Clear the fume hood of all non-essential equipment to ensure uninterrupted laminar airflow. Verify the monitor reads between 80-100 fpm.

  • Static Mitigation: Pass an anti-static gun (e.g., Zerostat) over the weigh boat and the stainless-steel spatula. Causality: Neutralizing the static charge prevents the fine powder from aerosolizing or clinging to your gloves during transfer.

  • Enclosed Transfer: Carefully transfer the solid Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate into the weigh boat. Do not forcefully tap the spatula.

  • Sealing: If the powder must be transferred to a reactor outside the hood, cap the vial or seal the round-bottom flask with a rubber septum before removing it from the hood.

Decontamination & Disposal Protocol (Quenching)

Never dispose of unreacted tosylate esters directly into organic waste streams. They must be chemically deactivated (quenched) to destroy their alkylating potential[4].

Step-by-Step Quenching Protocol:

  • Thermal Control: Transfer the reaction vessel containing the unreacted tosylate to an ice bath (0-5 °C). Causality: Hydrolysis of sulfonate esters can be highly exothermic.

  • Nucleophile Addition: Slowly add a 10-fold molar excess of a strong aqueous nucleophile (e.g., 1M NaOH or 5% aqueous ammonia) dropwise to the mixture.

  • Agitation: Stir the biphasic mixture vigorously at room temperature for a minimum of 2 hours. Causality: Vigorous stirring overcomes mass transfer limitations between the organic and aqueous layers, ensuring complete hydrolysis of the tosylate into harmless 4-methylbenzenesulfonic acid and the corresponding alcohol.

  • Waste Segregation: Transfer the deactivated mixture to a properly labeled waste carboy marked "Quenched Alkylating Agents."

Workflow Visualization

Workflow N1 1. Don High-Barrier PPE (Double Nitrile, Goggles) N2 2. Fume Hood Setup (80-100 fpm Face Velocity) N1->N2 N3 3. Static Mitigation (Anti-Static Gun on Tools) N2->N3 N4 4. Enclosed Weighing (Minimize Aerosolization) N3->N4 N5 5. Reaction Execution (Inert Atmosphere) N4->N5 N6 6. Nucleophilic Quench (10x Excess 1M NaOH) N5->N6 N7 7. Segregated Disposal (Label: Alkylating Agent) N6->N7

Workflow for the safe handling and nucleophilic quenching of alkylating tosylate esters.

References

  • Preparation of methyl tosylate, safe methylating agent. Sciencemadness Discussion Board.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate
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